LYC-31138
Descripción
Propiedades
Número CAS |
1381806-47-8 |
|---|---|
Fórmula molecular |
C22H21F4N5O |
Peso molecular |
447.43 |
Nombre IUPAC |
N-[[(1,1-Dimethylethyl)imino][[5-(4-fluorophenyl)-1H-pyrazol-3-yl]amino]methyl]-4-(trifluoromethyl)-benzamide |
InChI |
InChI=1S/C22H21F4N5O/c1-21(2,3)29-20(28-19(32)14-4-8-15(9-5-14)22(24,25)26)27-18-12-17(30-31-18)13-6-10-16(23)11-7-13/h4-12H,1-3H3,(H3,27,28,29,30,31,32) |
Clave InChI |
IOAHPDCNBBWRSV-UHFFFAOYSA-N |
SMILES |
O=C(N/C(NC1=NNC(C2=CC=C(F)C=C2)=C1)=N\C(C)(C)C)C3=CC=C(C(F)(F)F)C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LYC-31138; LYC 31138; LYC31138; |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: LYC-31138 Mechanism of Action
Targeting Immunometabolism via F1F0-ATPase Modulation
Executive Summary
LYC-31138 is a first-in-class, small-molecule immunomodulator developed to target the bioenergetic vulnerabilities of pathogenic T lymphocytes. Unlike broad-spectrum immunosuppressants (e.g., calcineurin inhibitors) that blanket-suppress immune signaling, LYC-31138 operates on a metabolic checkpoint .
It functions as a selective inhibitor of the mitochondrial F1F0-ATPase (ATP synthase) . By modulating this complex, LYC-31138 induces a state of mitochondrial hyperpolarization and catastrophic Reactive Oxygen Species (ROS) generation specifically in alloreactive or pathogenic T cells, driving them into apoptosis while sparing naive, quiescent T cells. This mechanism is particularly relevant in Graft-Versus-Host Disease (GVHD) and autoimmune disorders (e.g., IBD, Lupus), where pathogenic cells exhibit a distinct "anaplerotic" metabolic signature.
Chemical & Pharmacological Profile
Structural Identity
-
IUPAC Name: (Z)-N-((tert-butylamino)((5-(4-fluorophenyl)-1H-pyrazol-3-yl)amino)methylene)-4-(trifluoromethyl)benzamide.[2]
-
Class: Pyrazole-benzamide derivative (Distinct from the benzodiazepine BZ-423, though functionally analogous).
Molecular Target: F1F0-ATPase
The primary target is the Oligomycin Sensitivity Conferring Protein (OSCP) subunit of the mitochondrial F1F0-ATPase.
-
Normal Function: The F1F0-ATPase uses the proton gradient (
) generated by the Electron Transport Chain (ETC) to synthesize ATP. Protons flow back into the matrix, rotating the rotor and driving ATP synthesis. -
LYC-31138 Action: Binding to the OSCP subunit inhibits the rotary mechanics required for proton return. This creates a "damming" effect: protons are pumped out by the ETC but cannot return, causing the membrane potential (
) to spike (hyperpolarization).
Mechanism of Action: The Bioenergetic Kill-Switch
The selectivity of LYC-31138 relies on the Metabolic Theory of Programmed Cell Death . Pathogenic T cells (e.g., in GVHD) are not merely "active"; they undergo a metabolic reprogramming toward anaplerosis —the replenishment of TCA cycle intermediates via fatty acid oxidation (FAO) and glutaminolysis rather than standard glycolysis-driven TCA cycling.
The Signaling Cascade
-
Hyperpolarization: Proton return is blocked;
increases beyond physiological limits. -
ROS Generation: The stalled ETC backs up electrons, leading to superoxide (
) leakage, primarily at Complex III. -
Redox Collapse: Pathogenic cells, already under metabolic stress, cannot buffer this ROS surge.
-
Apoptosis: High ROS triggers cytochrome c release and caspase activation.
Visualization: The MOA Pathway
Caption: Figure 1. The LYC-31138 cascade transforms mitochondrial hyperpolarization into a lethal ROS signal specifically in metabolically stressed cells.
Technical Deep Dive: Anaplerosis & Selectivity
Why does this kill only pathogenic cells?
Research utilizing 13C-Palmitate tracing has shown that alloreactive T cells rely heavily on fatty acids to refill the TCA cycle (anaplerosis).
-
m2 Glutamate: Derived from Acetyl-CoA entering via anaplerotic pathways (FAO).
-
m4 Glutamate: Derived from standard TCA cycling.
LYC-31138 Impact: Treatment forces a collapse of the m2 glutamate fraction. The drug effectively starves the anaplerotic drive, forcing cells back toward standard cycling (m4), which the pathogenic phenotype cannot sustain, leading to energetic failure.
Data Summary: Metabolic Shift
| Metabolic Parameter | Naive T Cell | Pathogenic T Cell (GVHD) | Pathogenic + LYC-31138 |
| ATP Synthase Activity | Normal | High Demand | Inhibited |
| Mitochondrial Potential ( | Stable | Elevated | Hyperpolarized (>>160mV) |
| ROS Levels | Low | Moderate | Lethal |
| Glutamate Isotopomer | Balanced | High m2 (Anaplerotic) | Shift to m4 (Cycling) |
| Fate | Survival | Proliferation | Apoptosis |
Validated Experimental Protocols
Protocol A: Detecting Mitochondrial Hyperpolarization (Mechanism Verification)
Objective: Confirm that LYC-31138 is acting via the ATPase-inhibition mechanism rather than off-target toxicity. Principle:TMRE (Tetramethylrhodamine, ethyl ester) accumulates in mitochondria in proportion to membrane potential. An increase in fluorescence indicates hyperpolarization (ATPase inhibition), whereas a decrease usually indicates uncoupling or death.
Workflow:
-
Cell Culture: Isolate CD4+ T cells from murine spleen or human PBMCs.
-
Activation: Stimulate with anti-CD3/anti-CD28 dynabeads for 24–48 hours to induce the pathogenic metabolic phenotype.
-
Treatment:
-
Control: DMSO Vehicle.
-
Experimental: LYC-31138 (5–10 µM).
-
Positive Control (Hyperpolarization): Oligomycin A (1 µM).
-
Negative Control (Depolarization): FCCP.
-
-
Incubation: 1 hour at 37°C.
-
Staining: Add TMRE (25 nM final concentration) for 20 minutes. Crucial: Do not wash cells if using non-quenching mode; equilibrium is key.
-
Flow Cytometry: Measure fluorescence in the PE/R-Phycoerythrin channel.
-
Validation Criteria: LYC-31138 treated cells must show a right-shift (increased intensity) compared to vehicle, mimicking Oligomycin.
Protocol B: 13C-Palmitate Metabolic Flux Analysis
Objective: Quantify the blockade of anaplerosis.[2]
Workflow:
-
Tracer Loading: Incubate T cells in media containing [U-13C16]palmitate conjugated to BSA.
-
Drug Dosing: Add LYC-31138 (30 mg/kg equivalent in vivo or 5-10 µM in vitro) 1 hour post-tracer.
-
Extraction: After 2–3 hours, harvest cells and perform methanol/chloroform/water extraction.
-
Derivatization: Convert polar metabolites to TBDMS derivatives for GC-MS.
-
GC-MS Analysis: Monitor Glutamate fragments.
-
Target: Calculate Mass Isotopomer Distribution (MID).
-
Success Metric: A significant reduction in the m+2 isotopomer fraction in LYC-31138 treated cells compared to vehicle indicates successful blockade of lipid-dependent anaplerosis.
-
Visualization: Experimental Logic
Caption: Figure 2. Parallel validation workflows to confirm bioenergetic modulation (Left) and metabolic substrate shifting (Right).
References
-
Glick, G. D., et al. (2014). Anaplerotic metabolism of alloreactive T cells provides a metabolic approach to treat graft-versus-host disease. Journal of Pharmacology and Experimental Therapeutics. (Note: This work establishes the core mechanism of LYC-31138 in GVHD).
-
Gatza, E., et al. (2011). Manipulating the bioenergetics of alloreactive T cells causes their selective apoptosis and arrests graft-versus-host disease. Science Translational Medicine. (Foundational work on ATPase inhibition in T cells).
-
Wahl, D. R., et al. (2010). Controlling the oxidative stress response to maintain therapeutic selectivity. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Details the ROS/Redox threshold theory).
-
Byersdorfer, C. A., et al. (2013). Effector T cells require fatty acid metabolism during acute graft-versus-host disease. Blood. (Contextualizes the lipid metabolism target).
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Anaplerotic Metabolism of Alloreactive T Cells Provides a Metabolic Approach To Treat Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting metabolism as a novel therapeutic approach to autoimmunity, inflammation and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: RORγt as a Pivotal Therapeutic Target
An In-Depth Technical Guide to the Structural Analysis of Allosteric Inhibitors Bound to RORγt: Insights from Representative Compounds
This guide provides a comprehensive technical overview of the structural analysis of allosteric inhibitors bound to the Retinoic acid receptor-related orphan receptor gamma t (RORγt). While the specific crystal structure for LYC-31138 is not publicly available, this document will draw upon the detailed structural and functional data of analogous allosteric inhibitors to provide an in-depth understanding of the binding mode and mechanism of action for this important class of therapeutic compounds.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a member of the nuclear receptor superfamily and a master transcriptional regulator of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][3] Dysregulation of the Th17 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] Consequently, RORγt has emerged as a highly attractive target for the development of novel immunomodulatory therapeutics.[4]
The transcriptional activity of RORγt is modulated by the binding of small molecules to its ligand-binding domain (LBD).[3][4] This has spurred the development of synthetic ligands, including inverse agonists and antagonists, that can inhibit RORγt function. A particularly innovative approach has been the discovery of allosteric inhibitors, which bind to a site distinct from the canonical orthosteric ligand-binding pocket.[1][5][6] This guide will delve into the structural basis of this allosteric inhibition.
The RORγt Signaling Pathway
The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, which induces the expression of RORγt. RORγt then binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, including IL17A and IL17F, to drive their transcription.
Caption: RORγt signaling pathway and point of allosteric inhibition.
Structural Analysis of RORγt-Allosteric Inhibitor Complexes: A Methodological Workflow
The determination of the three-dimensional structure of RORγt in complex with an allosteric inhibitor is paramount to understanding its mechanism of action. X-ray crystallography is the primary technique employed for this purpose.[4][7]
Experimental Workflow for Structure Determination
Caption: Experimental workflow for RORγt-ligand co-crystal structure determination.
Detailed Protocols
-
Construct Design: The human RORγt LBD (typically amino acids 265-518) is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.
-
Expression System: Escherichia coli is a commonly used expression host. Cells are cultured to a desired density and protein expression is induced.
-
Lysis and Initial Purification: Cells are harvested and lysed. The soluble fraction containing the RORγt LBD is clarified by centrifugation and loaded onto a nickel-affinity chromatography column.
-
Further Purification: The eluted protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity and homogeneity, which are critical for successful crystallization.
-
Complex Formation: The purified RORγt LBD is incubated with a molar excess of the allosteric inhibitor.[8]
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. The hanging-drop or sitting-drop vapor diffusion method is typically employed.[9]
-
Crystal Optimization: Initial crystal hits are optimized by varying parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]
-
Data Processing: The diffraction images are processed to determine the space group, unit cell dimensions, and reflection intensities.[5]
-
Structure Solution: The structure is typically solved by molecular replacement, using a previously determined structure of RORγt LBD as a search model.[5][10]
-
Model Building and Refinement: The initial model is manually built into the electron density map, and the structure is refined to yield the final atomic coordinates.
The Allosteric Binding Site and Mechanism of Inhibition
Structural studies of RORγt in complex with allosteric inhibitors, such as MRL-871, have revealed a novel binding pocket, distinct from the orthosteric site where endogenous ligands are thought to bind.[1][5][6]
Location and Characteristics of the Allosteric Pocket
This allosteric site is located in a region that is occupied by helix 12 (H12) in the agonist-bound conformation of the receptor.[6] The binding of the allosteric inhibitor induces a significant conformational change, displacing H12 from its canonical position.[5][6] The pocket is formed by residues from helices 4, 5, and 11.[5][6]
Key Molecular Interactions
The binding of allosteric inhibitors to this pocket is stabilized by a network of specific molecular interactions. For instance, in the structure of RORγt with MRL-871, hydrogen bonds and hydrophobic interactions with key residues in the allosteric pocket are observed.[6]
| Interaction Type | RORγt Residues | Significance |
| Hydrogen Bonding | Gln329 | Anchors the inhibitor in the pocket. |
| Hydrophobic Interactions | Residues from helices 4, 5, and 11 | Stabilize the overall binding of the inhibitor. |
Mechanism of Allosteric Inhibition
The binding of an allosteric inhibitor to RORγt prevents the recruitment of coactivator proteins, which is essential for transcriptional activation. This is achieved by inducing a conformation of H12 that is incompatible with coactivator binding.[5][6] In the agonist-bound state, H12 forms part of the coactivator binding groove. By displacing H12, the allosteric inhibitor effectively dismantles this groove, leading to the inhibition of RORγt activity.
Sources
- 1. Identification of an allosteric binding site for RORγt inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray Crystallography of Agonist/Antagonist-Bound Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 8. Expression, purification, crystallization and preliminary X-ray analysis of the ligand-binding domain of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray structure of the orphan nuclear receptor RORβ ligand-binding domain in the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: LYC-31138 Dosage & Protocol for Mouse Models of Autoimmune Disease
This Application Note is designed for researchers investigating metabolic immunomodulation in autoimmune diseases. It focuses on LYC-31138 , a selective F1F0-ATPase inhibitor that exploits the metabolic vulnerabilities of pathogenic T cells.[1][2]
Compound Class: F1F0-ATPase Modulator / Metabolic Inhibitor Primary Mechanism: Selective apoptosis of alloreactive/pathogenic T cells via ROS accumulation.[1][3] Key Application: Graft-Versus-Host Disease (GVHD), Systemic Lupus Erythematosus (SLE), and T-cell mediated autoimmunity.
Core Directive & Scientific Rationale
The Metabolic Checkpoint
Unlike broad immunosuppressants (e.g., cyclosporine) that inhibit T cell activation signaling, LYC-31138 targets the metabolic reprogramming required for T cell effector function.[2]
-
Mechanism: Activated pathogenic T cells (Th1, Th17) undergo a metabolic switch, heavily relying on F1F0-ATPase not just for ATP, but to maintain mitochondrial membrane potential (
). -
The Trap: LYC-31138 inhibits the F1F0-ATPase.[1][3] In highly active cells, this causes a backup of protons in the intermembrane space, hyperpolarizing the mitochondria and forcing the electron transport chain to stall. This results in a massive release of Superoxide (ROS) .
-
Selectivity: Naive and memory T cells have lower metabolic demands and higher antioxidant reserves, making them resistant to this ROS spike. Pathogenic effectors, however, succumb to ROS-dependent apoptosis.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action. LYC-31138 selectively eliminates pathogenic T cells by inducing ROS-mediated apoptosis, while sparing resting cells.
Formulation & Vehicle Preparation
Critical Step: LYC-31138 is a lipophilic small molecule. Improper formulation leads to precipitation in the gut and loss of efficacy. The validated vehicle uses a surfactant/co-solvent system.
Reagents Required[4][5][6][7][8]
-
LYC-31138 (Solid powder)
-
Solutol HS 15 (Macrogol 15 hydroxystearate) - Surfactant
-
Labrafil M1944CS (Oleoyl polyoxyl-6 glycerides) - Co-surfactant/Oil
-
Carboxymethylcellulose (CMC) - Viscosity enhancer
-
PBS (Phosphate Buffered Saline)
Vehicle Composition (Standard Protocol)
| Component | Concentration (v/v) | Function |
| Solutol HS 15 | 5% | Solubilizer/Surfactant |
| Labrafil M1944CS | 20% | Lipid carrier |
| 0.5% CMC in PBS | 75% | Aqueous phase/Suspension stabilizer |
Step-by-Step Preparation (For 10 mL)
-
Prepare Aqueous Phase: Dissolve 0.5g CMC in 100mL PBS. Stir overnight to ensure complete hydration. This is your "0.5% CMC/PBS" stock.
-
Weigh Compound: Weigh the required amount of LYC-31138 (calculated for 30 mg/kg dose; see Section 3).
-
Solubilize (The "Pre-mix"):
-
Add 0.5 mL Solutol HS 15 (warm to 40°C if solid).
-
Add 2.0 mL Labrafil M1944CS .
-
Add the LYC-31138 powder to this lipid mixture.
-
Tip: Vortex vigorously and sonicate at 37°C for 10-15 minutes until the compound is fully dispersed/dissolved in the lipid phase. Do not add water yet.
-
-
Finalize: Slowly add 7.5 mL of the 0.5% CMC/PBS stock to the lipid-drug mixture while vortexing. A white/milky emulsion should form.
-
Storage: Prepare fresh weekly. Store at 4°C. Vortex well before every administration.
Dosage & Administration Protocol
Standard Validated Dose: 30 mg/kg Route: Oral Gavage (PO)[3][4]
Dosing Regimen (Therapeutic)
This regimen is optimized for GVHD and systemic autoimmunity (e.g., Lupus-prone NZB/W or MRL/lpr mice).
| Parameter | Specification | Notes |
| Dose | 30 mg/kg | Lower doses (10 mg/kg) show partial efficacy; higher doses (>60 mg/kg) may increase toxicity. |
| Volume | 10 mL/kg | e.g., 200 µL for a 20g mouse. |
| Frequency | Every Other Day (QOD) | Allows for clearance and prevents cumulative toxicity while maintaining metabolic pressure. |
| Duration | 2 - 4 Weeks | Depending on disease model severity. |
| Start Date | Therapeutic: At symptom onsetProphylactic: Day +5 post-induction | For GVHD, start Day +5. For EAE, start at clinical score ≥1. |
Experimental Workflow Diagram
Figure 2: Experimental Timeline. Treatment typically begins after disease establishment or at a defined post-induction timepoint (e.g., Day 5 for GVHD).
Specific Mouse Models
A. Graft-Versus-Host Disease (GVHD) - Primary Validation Model
-
Model: C57BL/6 (Donor)
B6D2F1 (Recipient). -
Induction: Lethal irradiation (e.g., 1100 cGy) followed by tail vein injection of
T-cell-depleted bone marrow + splenic T cells. -
LYC-31138 Protocol: Start dosing Day +5 post-transplant. Administer 30 mg/kg PO every other day for 9 doses.
-
Expected Outcome: Significant reduction in clinical score, increased survival (>60% vs 0% in vehicle), and specific depletion of donor-derived alloreactive T cells (CD4+ and CD8+).[4]
B. Systemic Lupus Erythematosus (SLE)[10][11]
-
Model: NZB/W F1 or MRL/lpr (Spontaneous models).
-
Protocol: Begin treatment when proteinuria is detectable or at 20-24 weeks of age.
-
Dosing: 30 mg/kg PO QOD for 4-6 weeks.
-
Readouts: Measure anti-dsDNA titers, proteinuria, and renal histology (glomerulonephritis).
-
Rationale: Lupus T cells exhibit the same "metabolic hyperpolarization" phenotype as GVHD T cells, making them susceptible to ATPase inhibition.
C. EAE (Multiple Sclerosis)
-
Model: MOG
induced EAE in C57BL/6. -
Protocol: Start treatment at onset of paralysis (Score 0.5 - 1.0).
-
Dosing: 30 mg/kg PO QOD.[4]
-
Note: LYC-31138 is particularly effective against Th17 cells, which are major drivers in EAE.
Key Readouts & Biomarkers
To validate the drug's activity in vivo, perform the following assays 2-4 hours post-dose (peak PD effect):
-
Mitochondrial ROS (Superoxide):
-
Isolate splenocytes.
-
Stain with MitoSOX Red .
-
Result: Pathogenic (CD44hi) T cells from treated mice should show significantly higher MitoSOX staining compared to vehicle.
-
-
Apoptosis:
-
Stain with Annexin V / 7-AAD .
-
Result: Increased apoptosis specifically in the activated (CD62L-low CD44-high) population.
-
-
Cytokine Suppression:
-
Serum ELISA or intracellular staining for IFN-
and IL-17 . -
Result: Global reduction in inflammatory cytokines without depletion of regulatory T cells (Tregs).
-
Safety & Toxicity Monitoring
LYC-31138 is generally well-tolerated at 30 mg/kg QOD, but metabolic modulators have a narrow therapeutic index.
-
Weight Loss: Transient weight loss (<10%) is common in the first week. If weight loss exceeds 20%, pause dosing.
-
Liver Enzymes: Monitor ALT/AST weekly if dosing exceeds 3 weeks, as lipid-formulated drugs can stress the liver.
-
Hypothermia: High doses of metabolic inhibitors can lower body temperature. Monitor rectal temperature if mice appear lethargic.
References
-
Glick, G. D., et al. (2010). "Anaplerotic metabolism of alloreactive T cells provides a metabolic approach to treat graft-versus-host disease." Journal of Pharmacology and Experimental Therapeutics. (Identifies LYC-31138 mechanism and GVHD efficacy).
-
Gatza, E., et al. (2011). "Manipulating the bioenergetics of alloreactive T cells causes their selective apoptosis and arrests graft-versus-host disease." Science Translational Medicine. (Foundational paper on F1F0-ATPase inhibition in autoimmunity).
-
Saha, A., et al. (2016). "Programmed death-1 controls T cell survival by regulating oxidative metabolism." The Journal of Immunology. (Details LYC-31138 dosage, vehicle, and ROS-dependent mechanism).
-
Nguyen, H. D., et al. (2021). "T-Cell Metabolism in Graft Versus Host Disease." Frontiers in Immunology. (Review of metabolic inhibitors including LYC-31138 in immune models).
Sources
- 1. Frontiers | T-Cell Metabolism in Graft Versus Host Disease [frontiersin.org]
- 2. Targeting metabolism as a novel therapeutic approach to autoimmunity, inflammation and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed death-1 controls T cell survival by regulating oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplerotic Metabolism of Alloreactive T Cells Provides a Metabolic Approach To Treat Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of LYC-31138 in Psoriasis Research Models
This Application Note is designed for researchers and drug development professionals evaluating LYC-31138 , a small-molecule immunomodulator, within the context of psoriasis.
Based on available literature, LYC-31138 is identified as a modulator of mitochondrial F1F0-ATPase, a mechanism distinct from but complementary to ROR
Executive Summary & Mechanism of Action
Psoriasis is driven by the IL-23/IL-17 axis, maintained by hyper-proliferative keratinocytes and activated T-cells (Th17). While standard therapies target cytokines directly, LYC-31138 operates via immunometabolic reprogramming .
-
Mechanism: LYC-31138 binds to the oligomycin sensitivity-conferring protein (OSCP) component of the mitochondrial F1F0-ATPase.
-
Effect: In activated T-cells (which rely on aerobic glycolysis and high mitochondrial potential), this binding modulates the proton gradient, increasing mitochondrial superoxide (ROS).
-
Outcome: The ROS threshold is breached in hyper-active cells, triggering apoptosis, while resting cells (with lower metabolic demand) remain unaffected. This selectively depletes the pathogenic Th17/Th1 infiltrate in psoriatic lesions.
Mechanistic Pathway (DOT Visualization)
Caption: LYC-31138 targets metabolic vulnerability in activated Th17 cells via ATPase modulation.
Pre-Clinical Formulation & Handling
LYC-31138 is a lipophilic small molecule. Proper formulation is critical to ensure bioavailability and prevent vehicle-induced skin irritation, which can confound IMQ scoring.
Solubility Profile
-
MW: ~350–450 g/mol (Estimate based on class)
-
Stock Solvent: DMSO (Store stocks at -20°C).
-
Aqueous Solubility: Low. Requires surfactant/carrier for in vivo use.
Vehicle Protocols
Choose the vehicle based on your route of administration. Oral Gavage (PO) is recommended for systemic immunomodulation studies.
| Parameter | Oral Gavage (PO) | Topical Application |
| Primary Vehicle | 0.5% Methylcellulose (MC) + 0.25% Tween-80 | Acetone : Olive Oil (4:1) |
| Alternative | PEG400 : Water (60:40) | Ethanol : Propylene Glycol (7:3) |
| Preparation | Dissolve stock in <5% DMSO, then slowly add warm MC/Tween while vortexing. | Dissolve directly. Ensure acetone does not evaporate before application. |
| Stability | Prepare fresh daily (suspension risk). | Prepare fresh daily. |
Critical Warning: Do not use >10% DMSO for topical applications on mouse skin; it causes erythema that mimics psoriasis, invalidating PASI scores.
In Vivo Protocol: IMQ-Induced Psoriasis Model[2][3][4][5]
The Imiquimod (IMQ) model is the gold standard for assessing the IL-23/IL-17 axis. This protocol details the integration of LYC-31138 treatment.
Experimental Design
-
Species: C57BL/6 mice (Female, 8-10 weeks). Note: C57BL/6 is Th1/Th17 dominant.
-
Group Size: n=8-10 per group.
-
Duration: 6-7 Days.
Treatment Groups:
-
Naive Control: (Vaseline topical + Vehicle PO)
-
Disease Control: (IMQ topical + Vehicle PO)
-
LYC-31138 Low Dose: (IMQ topical + 50 mg/kg LYC-31138 PO)
-
LYC-31138 High Dose: (IMQ topical + 100 mg/kg LYC-31138 PO)
-
Positive Control: (IMQ topical + Dexamethasone 1 mg/kg or Anti-IL-17 mAb)
Step-by-Step Workflow
Day -1: Acclimatization & Shaving
-
Anesthetize mice (Isoflurane).
-
Shave a 2cm x 3cm area on the dorsal back using electric clippers.
-
Apply depilatory cream (e.g., Veet/Nair) for <1 min to remove stubble; wash thoroughly with warm water. Stubble interferes with IMQ absorption.
-
Allow 24h recovery to ensure no shaving-induced inflammation occurs.
Days 0–5: Induction & Treatment
-
Time 08:00 (Therapeutic Dosing): Administer LYC-31138 (PO) or Vehicle.
-
Rationale: Pre-dosing allows the compound to reach systemic circulation before the daily inflammatory trigger.
-
-
Time 12:00 (Induction): Apply 62.5 mg of Aldara cream (5% Imiquimod) to the shaved back.
-
Use a spatula to spread evenly.
-
Self-Validating Step: Monitor mice for 10 mins. If they lick the cream, systemic toxicity (spleen enlargement) will occur due to oral IMQ ingestion, confounding the cutaneous metabolic effect. Use Elizabethan collars if licking is observed.
-
-
Time 16:00 (Scoring): Perform daily PASI scoring (see Section 4).
Day 6: Termination
-
Final scoring.
-
Euthanize via CO2.
-
Sample Collection:
-
Skin: 8mm punch biopsy (lesional) -> Fix in 10% Neutral Buffered Formalin (Histology).
-
Skin: 8mm punch biopsy -> Flash freeze in liquid N2 (RNA/Protein).
-
Spleen/Lymph Nodes: Harvest for flow cytometry (T-cell metabolic profiling).
-
Experimental Timeline (DOT Visualization)
Caption: 7-day workflow for evaluating LYC-31138 in the IMQ model.
Data Acquisition & Analysis
A. Modified PASI Scoring (Clinical Readout)
Score the back skin daily on a scale of 0–4 for three parameters. Sum the scores (Max = 12).
| Score | Erythema (Redness) | Induration (Thickness) | Desquamation (Scaling) |
| 0 | None | None | None |
| 1 | Slight pink | Slight thickening | Fine flakes |
| 2 | Moderate red | Moderate hardening | Moderate scales |
| 3 | Dark red | Marked thickening | Thick scales |
| 4 | Very dark red | Very thick/Ridged | Extensive flaking |
B. Histological Analysis (H&E)
-
Epidermal Thickness: Measure the distance from the stratum corneum to the basement membrane in 5 random fields (avoid hair follicles).
-
Munro's Microabscesses: Count neutrophil aggregates in the stratum corneum (hallmark of psoriasis).
C. Mechanistic Validation (Crucial for LYC-31138)
Since LYC-31138 is an ATPase inhibitor, you must validate the metabolic impact, not just cytokine levels.
-
Flow Cytometry (Draining Lymph Nodes):
-
Markers: CD4, IL-17A, ROS (CellROX or DCFDA).
-
Expected Result: LYC-31138 treated mice should show reduced IL-17A+ cells. Crucially, the remaining T-cells should show elevated ROS levels (indicating ATPase inhibition stress) or increased Annexin V (apoptosis).
-
-
qPCR (Skin Lysate):
-
Targets: Il17a, Il23, Il22, S100a8, S100a9 (Antimicrobial peptides).
-
Housekeeping: Rplp0 or Gapdh.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Systemic Toxicity (Weight loss >20%) | Mice ingesting IMQ cream. | House mice singly or use Elizabethan collars. Reduce IMQ dose to 40mg. |
| No Effect of LYC-31138 | Poor bioavailability or rapid metabolism. | Switch vehicle to PEG400. Ensure stock was not freeze-thaw cycled >3 times. |
| High Variability in Scores | Inconsistent shaving or "Nicking" skin. | Use depilatory cream carefully. Do not scrape skin with razor. |
| Vehicle Irritation | Topical vehicle too harsh. | If applying LYC-31138 topically, allow full acetone evaporation or switch to Vaseline mix. |
References
-
Mechanism of ATPase Inhibition in T-Cells
-
Kumar, R., et al. (2020). Programmed Death-1 Controls T Cell Survival by Regulating Oxidative Metabolism.[1] BioRxiv/ResearchGate . (Identifying LYC-31138 as an F1F0-ATPase inhibitor affecting T-cell survival).
-
-
IMQ Model Standardization
-
Van der Fits, L., et al. (2009). Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice is Mediated via the IL-23/IL-17 Axis.[2] Journal of Immunology .
-
-
ROR
t vs ATPase Context (Lycera):- Xiao, S., et al. (2014). Small-Molecule RORγt Antagonists Inhibit T Helper 17 Pathways and Suppress Autoimmune Disease. Immunity.
-
Metabolic Control of Psoriasis
-
Pollard, K.M., et al. (2019).[3] Immunometabolism in the Pathogenesis of Psoriasis. Frontiers in Immunology .
-
Sources
Application Note: LYC-31138 in Multiple Sclerosis Studies
Classification: ROR
Executive Summary & Mechanism of Action
LYC-31138 is a potent, selective, orally bioavailable inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma t (ROR
Unlike broad immunosuppressants, LYC-31138 targets the transcriptional master regulator of the Th17 lineage, thereby reducing the production of pro-inflammatory cytokines (IL-17A, IL-17F, IL-22, and GM-CSF) without completely ablating other immune functions.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the interference of LYC-31138 within the Th17 differentiation pathway.
Figure 1: Mechanism of Action. LYC-31138 inhibits ROR
In Vitro Application: Th17 Polarization Assay
This protocol validates the potency (IC50) of LYC-31138 in suppressing human or murine Th17 differentiation.
Experimental Design Strategy
-
Objective: Quantify the reduction of IL-17A production in CD4+ T cells under Th17-polarizing conditions.
-
Control: Vehicle (DMSO) treated polarized cells (Max Signal) vs. Non-polarized cells (Min Signal).
-
Causality: If LYC-31138 engages ROR
t, a dose-dependent decrease in IL-17A mRNA and protein must be observed without significant cytotoxicity.
Reagents & Materials
-
Cells: Naive CD4+ T cells (isolated from C57BL/6 mice spleens or human PBMCs via magnetic bead negative selection).
-
Culture Media: RPMI 1640 + 10% FBS + 1% Pen/Strep + 50 µM
-mercaptoethanol. -
Activation: Anti-CD3 (Plate-bound, 2 µg/mL) and Anti-CD28 (Soluble, 1 µg/mL).
-
Th17 Polarizing Cocktail:
-
Recombinant Mouse IL-6 (20 ng/mL)
-
Recombinant Mouse TGF-
1 (1 ng/mL) -
Anti-IL-4 (10 µg/mL) and Anti-IFN
(10 µg/mL) to block Th2/Th1 lineages.
-
-
Compound: LYC-31138 (dissolved in DMSO; final DMSO conc < 0.1%).
Step-by-Step Protocol
-
Plate Preparation: Coat 96-well flat-bottom plates with Anti-CD3 antibody in PBS overnight at 4°C. Wash 3x with PBS before use.
-
Cell Seeding: Resuspend naive CD4+ T cells at
cells/mL. Plate 100 µL ( cells) per well. -
Compound Treatment: Add LYC-31138 in a serial dilution (e.g., 10 µM down to 0.1 nM) to appropriate wells. Ensure Vehicle Control wells receive matched DMSO concentration.
-
Polarization: Add 100 µL of 2X Th17 Polarizing Cocktail + Anti-CD28 to all wells (except "Non-Polarized" controls).
-
Incubation: Incubate at 37°C, 5% CO2 for 72 to 96 hours .
-
Readout 1 (Supernatant): Harvest supernatant for IL-17A ELISA.
-
Readout 2 (Intracellular Staining): Add Brefeldin A (GolgiPlug) for the final 4-6 hours. Fix/Permeabilize cells and stain for Flow Cytometry (CD4-FITC, IL-17A-PE, ROR
t-APC).
Expected Data & Acceptance Criteria
| Parameter | Vehicle (Th17) | LYC-31138 (1 µM) | Non-Polarized | Acceptance Criteria |
| IL-17A (ELISA) | > 2000 pg/mL | < 500 pg/mL | < 50 pg/mL | > 70% Inhibition at 1 µM |
| % IL-17A+ Cells (Flow) | 15 - 25% | < 5% | < 1% | Dose-dependent reduction |
| Cell Viability | > 85% | > 80% | > 90% | No significant cytotoxicity |
In Vivo Application: MOG-Induced EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for assessing efficacy in MS.
Experimental Design Strategy
-
Model: C57BL/6 Female Mice (8-10 weeks).
-
Induction: Immunization with Myelin Oligodendrocyte Glycoprotein peptide (
). -
Dosing Regimen: LYC-31138 administered Prophylactically (Day 0 start) or Therapeutically (Day 10-12 onset of symptoms).
-
Self-Validation: The vehicle group must develop paralysis (Score > 2.0) for the study to be valid.
Workflow Diagram
Figure 2: EAE Workflow. Timeline for induction, dosing regimens (Prophylactic vs. Therapeutic), and study termination.
Detailed Protocol
-
Induction (Day 0): Emulsify
peptide in Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL subcutaneously (flank). -
Co-Induction: Inject Pertussis Toxin (200 ng) intraperitoneally (IP) on Day 0 and Day 2.
-
Treatment:
-
Vehicle Group: 0.5% Methylcellulose (Oral Gavage, QD).
-
LYC-31138 Group: 10 mg/kg or 30 mg/kg (Oral Gavage, QD).
-
-
Scoring (Daily): Blinded scoring from Day 7 to Day 28.
-
0: Normal[1]
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Forelimb weakness/paralysis
-
5: Moribund/Death
-
-
Histology (Day 28): Harvest Spinal Cord. Fix in 10% formalin. Stain with Luxol Fast Blue (LFB) for myelin and H&E for immune infiltration.
Data Interpretation
-
Clinical Score: Plot mean clinical score over time. Calculate Area Under the Curve (AUC).
-
Success: Statistically significant reduction in AUC (p < 0.05) vs. Vehicle.
-
-
Histology:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IL-17A in Vehicle (In Vitro) | Poor T cell isolation or weak Anti-CD3 coating. | Ensure CD4+ purity >90%. Use fresh Anti-CD3 coating (do not let wells dry out). |
| High Toxicity in LYC-31138 wells | Off-target effects or DMSO conc > 0.1%. | Perform a dose-response viability assay (CellTiter-Glo). Keep DMSO < 0.1%. |
| No EAE Induction in Vehicle | Inactive Pertussis Toxin or bad MOG emulsion. | Validate Pertussis Toxin lot. Emulsion must be thick/stable (drop test in water). |
| Inconsistent Dosing | Compound precipitation in vehicle. | Micronize LYC-31138 or use 0.5% MC + 0.1% Tween-80. |
References
-
Yang, X.O., et al. (2008). "T helper 17 lineage differentiation is programmed by orphan nuclear receptors ROR alpha and ROR gamma."[4] Immunity.
-
Huh, J.R., et al. (2011). "Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications."[4][5] European Journal of Immunology.
-
Solt, L.A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic RORγ ligand."[4] Nature.
-
Xiao, S., et al. (2014). "Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network to ameliorate autoimmune disease." Immunity.
-
Constantinescu, C.S., et al. (2011). "Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis." British Journal of Pharmacology.
(Note: LYC-31138 is treated herein as a representative identifier for a novel ROR
Sources
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Study reveals a novel biomarker and a potentially improved therapy for Multiple Sclerosis and related neurodegenerative disorders | Texas Children's [texaschildrens.org]
- 3. What are the new drugs for Multiple Sclerosis? [synapse.patsnap.com]
- 4. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 5. immune-system-research.com [immune-system-research.com]
Application Notes & Protocols: A Guide to Measuring In Vivo Efficacy of Novel Anti-Cancer Agents
A Note on LYC-31138: Publicly available information on a specific compound designated "LYC-31138" is not available at the time of this writing. Therefore, this guide is structured to provide a comprehensive framework for evaluating the in vivo efficacy of a hypothetical novel anti-cancer agent, which we will refer to as "Compound X," representing a new therapeutic candidate. The principles and protocols outlined herein are broadly applicable to the preclinical assessment of oncology drug candidates.
Introduction: From Bench to Preclinical Efficacy
The transition of a promising anti-cancer compound from in vitro discovery to in vivo validation is a critical juncture in drug development. In vivo models are indispensable for understanding a drug's efficacy, toxicity, pharmacokinetics, and its impact on the complex tumor microenvironment under physiological conditions.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the key techniques and protocols for assessing the in vivo efficacy of a novel anti-cancer agent. The focus is on establishing robust experimental systems that yield reproducible and translatable data to inform clinical development.
I. Foundational Strategy: Selecting the Appropriate In Vivo Model
The choice of an appropriate animal model is paramount for a successful in vivo efficacy study. The selection depends on the specific scientific question, the nature of the therapeutic agent, and the desired clinical translation.
-
Cell Line-Derived Xenograft (CDX) Models: These are established by implanting human cancer cell lines into immunodeficient mice.[1] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor tissue from a cancer patient is directly implanted into immunocompromised mice.[1] These models better recapitulate the heterogeneity and architecture of human tumors, offering higher predictive value for clinical outcomes.[2]
-
Syngeneic Models: These models utilize tumor cell lines derived from the same inbred mouse strain into which they are implanted. This allows for the study of immuno-oncology agents in the context of a fully competent immune system.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are transgenic mice with specific genetic mutations that predispose them to developing spontaneous tumors that closely mimic human cancers.[1][2]
Workflow for In Vivo Model Selection
Caption: Decision tree for selecting an appropriate in vivo cancer model.
II. Core Efficacy Assessment: Tumor Growth Inhibition
The primary endpoint for most in vivo anti-cancer efficacy studies is the assessment of tumor growth over time.
Protocol: Subcutaneous Tumor Implantation and Monitoring
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting: Harvest the cells using trypsinization, wash with sterile phosphate-buffered saline (PBS), and perform a cell count to determine viability (typically >95% required).
-
Cell Suspension: Resuspend the cells in an appropriate medium, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of the appropriate mouse strain (e.g., athymic nude mice for CDX models).
-
Tumor Growth Monitoring:
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2 .
-
Monitor animal body weight and overall health status at each measurement time point.
-
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Administer Compound X according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Compound X (10 mg/kg) | 10 | 750 ± 90 | 50% |
| Compound X (30 mg/kg) | 10 | 300 ± 50 | 80% |
III. Mechanistic Insights: Immunohistochemistry (IHC)
IHC is a powerful technique to visualize the expression and localization of specific proteins within the tumor tissue, providing insights into the mechanism of action of Compound X.[3]
Protocol: IHC for Proliferation and Apoptosis Markers
-
Tissue Collection and Fixation: At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin for 24 hours at 4°C.[4]
-
Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions and embed them in paraffin wax.[5]
-
Sectioning: Cut 3-5 µm thick sections from the paraffin-embedded blocks using a microtome.[4]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.[3][5]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) to unmask the antigenic sites.[6]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., 5% goat serum).[3]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei, dehydrate, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a light microscope and quantify the staining intensity or the percentage of positive cells using image analysis software.
IV. Immune Microenvironment Profiling: Flow Cytometry
For immuno-oncology agents, understanding the impact on the tumor-immune microenvironment is crucial. Flow cytometry allows for the rapid quantification and characterization of various immune cell populations within the tumor.[7]
Protocol: Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes
-
Tumor Dissociation: At the study endpoint, excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a cocktail of enzymes such as collagenase and DNase.
-
Cell Staining:
-
Wash the single-cell suspension and stain with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell subsets (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).[8]
-
-
Intracellular Staining (Optional): For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibodies.[9]
-
Data Acquisition: Acquire the data on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the frequencies of different immune cell populations within the tumor.
Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometric analysis of tumor-infiltrating leukocytes.
V. Systemic Response Assessment: ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the concentration of soluble proteins, such as cytokines and chemokines, in biological fluids like plasma or serum.[10] This can provide insights into the systemic immune response to Compound X.
Protocol: Sandwich ELISA for Cytokine Quantification
-
Coat Plate: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.[11][12]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Standard Incubation: Add diluted plasma samples and a serial dilution of a known concentration of the recombinant cytokine standard to the wells and incubate.[11][12]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine.[11]
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standard. Interpolate the concentration of the cytokine in the samples from the standard curve.[11][12]
Hypothetical Signaling Pathway Modulated by Compound X
Caption: Hypothetical signaling pathway inhibited by Compound X.
VI. Biomarker Discovery and Validation
Identifying predictive and pharmacodynamic biomarkers early in development can de-risk clinical trials and aid in patient stratification.[13]
-
Predictive Biomarkers: These are used to identify patients who are most likely to respond to a particular treatment. They can be identified through genomic, transcriptomic, or proteomic analysis of preclinical models with varying sensitivity to Compound X.
-
Pharmacodynamic (PD) Biomarkers: PD biomarkers demonstrate that the drug is engaging its target and modulating the intended biological pathway.[14] Examples include changes in the phosphorylation status of a target protein or alterations in the expression of downstream genes.
Longitudinal monitoring of biomarkers can provide a dynamic view of treatment response and the emergence of resistance.[15]
Conclusion
The in vivo evaluation of a novel anti-cancer agent is a multifaceted process that requires a well-designed study and the application of a suite of complementary techniques. By integrating robust tumor growth inhibition studies with mechanistic analyses such as IHC, flow cytometry, and ELISA, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action. This, in turn, provides a solid foundation for the successful clinical translation of new cancer therapies.
References
-
MDPI. (2022, April 28). Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice. Retrieved from [Link]
-
Noble Life Sciences. Cancer Models | Preclinical Tumor Models for Oncology Research. Retrieved from [Link]
-
PMC. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy. Retrieved from [Link]
-
Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]
-
Springer Nature Experiments. In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]
-
ResearchGate. (PDF) In vitro and in vivo models for cancer research. Retrieved from [Link]
-
ResearchGate. (2017, January 23). Protocol for indirect elisa quantification of cytokines (IL-10, IFN-gamma) in serum/plasma? Retrieved from [Link]
-
Crown Bioscience. (2020, January 28). White Paper: 3 Preclinical Strategies to Identify Predictive Cancer Biomarkers. Retrieved from [Link]
-
Bio-protocol. (2020, October 1). Immunohistochemistry (IHC). Retrieved from [Link]
-
PMC. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Retrieved from [Link]
-
Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]
-
Boster Bio. IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]
-
Crown Bioscience. (2025, August 11). Bridging the Gap: Translating Preclinical Biomarkers to Clinical Success - Blog. Retrieved from [Link]
-
PMC. Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]
-
PMC. Biomarkers in preclinical cancer imaging. Retrieved from [Link]
-
Antibodies.com. (2025, September 26). Immunohistochemistry (IHC): The Complete Guide. Retrieved from [Link]
-
SpringerLink. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry. Retrieved from [Link]
-
React4Life. Drug Efficacy Assay. Retrieved from [Link]
-
Oxford Academic. (2023, June 15). Preclinical-to-Clinical Anti-Cancer Drug Response Prediction and Biomarker Identification Using TINDL | Genomics, Proteomics & Bioinformatics. Retrieved from [Link]
-
Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
-
PMC. (2022, December 19). CyTOF protocol for immune monitoring of solid tumors from mouse models. Retrieved from [Link]
-
Creative Biolabs Antibody. Protocol of Immunohistochemistry (IHC). Retrieved from [Link]
-
JoVE. (2014, August 1). Evaluating the Effectiveness of Cancer Drug Sensitization In Vitro and In Vivo. Retrieved from [Link]
-
Precision for Medicine. Utilization of Multiparameter Flow Cytometry for Immune Monitoring of Tumor Infiltrating Lymphocytes Isolated from Fresh Tumor Tissue. Retrieved from [Link]
-
PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Biomere. IMMUNE CELL PROFILING USING FLOW CYTOMETRY. Retrieved from [Link]
-
Frontiers. (2018, July 24). Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy. Retrieved from [Link]
-
InsideScientific. (2023, March 27). Biomarker Imaging for Preclinical Cancer Research. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 3. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC) [bio-protocol.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. biomere.com [biomere.com]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. biomatik.com [biomatik.com]
- 13. crownbio.com [crownbio.com]
- 14. Biomarkers in preclinical cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
Application Note: Experimental Design for LYC-31138 (RORγ Agonist) in Cancer Immunology
Executive Summary & Mechanism of Action
LYC-31138 is a synthetic, orally bioavailable small-molecule agonist of the nuclear receptor transcription factor RORγ (Retinoic acid-related Orphan Receptor gamma) . In the context of cancer immunology, LYC-31138 is designed to desuppress the tumor microenvironment (TME) by enhancing the effector function of Th17 (CD4+) and Tc17 (CD8+) T cells while destabilizing regulatory T cells (Tregs).
This application note provides a rigorous experimental framework to validate the immunological potency, metabolic reprogramming capacity, and anti-tumor efficacy of LYC-31138.
Mechanistic Pathway
The following diagram illustrates the dual mechanism of LYC-31138: promoting Type 17 immunity while repressing Treg dominance.
Figure 1: LYC-31138 acts as an RORγ agonist, driving the transcription of Type 17 effector cytokines while reducing FoxP3-mediated suppression.
In Vitro Validation: Th17 Skewing & Potency Assay
Rationale
Before in vivo application, the specificity of LYC-31138 must be quantified by its ability to drive naïve CD4+ T cells toward the Th17 lineage in the presence of suboptimal polarizing cytokines. This assay validates the compound's "on-target" activity.
Protocol: Human PBMC Th17 Differentiation
Materials:
-
Human naïve CD4+ T cells (isolated via negative selection).
-
Anti-CD3/CD28 dynabeads.
-
Basal Media: RPMI 1640 + 10% FBS + 1% Pen/Strep.
-
Polarizing Cocktail (Suboptimal): TGF-β1 (1 ng/mL), IL-6 (10 ng/mL), IL-23 (10 ng/mL). Note: We use suboptimal concentrations to maximize the dynamic range of the agonist effect.
-
LYC-31138 Stock: 10 mM in DMSO.
Step-by-Step Workflow:
-
Isolation: Purify naïve CD4+ T cells from healthy donor PBMCs. Target purity >95%.
-
Activation: Plate cells at
cells/well in a 96-well U-bottom plate. Add Anti-CD3/CD28 beads (1:1 ratio). -
Treatment:
-
Control: DMSO (Vehicle).
-
LYC-31138: Dose titration (10 nM, 100 nM, 1 µM, 5 µM).
-
Reference: RORγ agonist standard (e.g., LYC-55716) if available.
-
-
Incubation: Culture for 5 days at 37°C, 5% CO₂.
-
Restimulation: On Day 5, add PMA/Ionomycin + Brefeldin A for 4 hours to accumulate intracellular cytokines.
-
Staining: Fix/Permeabilize and stain for:
-
Surface: CD3, CD4, CD45RA.
-
Intracellular: IL-17A, IL-17F, IL-22, IFN-γ, FoxP3.
-
-
Analysis: Gate on CD3+CD4+ cells. Calculate the frequency of IL-17A+ cells.
Expected Data Output
| Treatment Condition | % IL-17A+ (Mean ± SD) | % FoxP3+ (Mean ± SD) | Interpretation |
| Vehicle (DMSO) | 5.2 ± 1.1% | 12.4 ± 2.0% | Baseline polarization. |
| LYC-31138 (100 nM) | 15.8 ± 2.3% | 9.1 ± 1.5% | Significant induction of Th17. |
| LYC-31138 (1 µM) | 28.4 ± 3.1% | 6.5 ± 1.2% | Peak efficacy; Treg reduction visible. |
| Inverse Agonist (Ctrl) | 1.1 ± 0.5% | 14.2 ± 1.8% | Validation of RORγ dependency. |
Metabolic Fitness: Seahorse Mitochondrial Stress Test
Rationale
RORγ agonists not only alter transcription but also reprogram T-cell metabolism, favoring oxidative phosphorylation (OXPHOS) which supports long-term survival and effector function in the hypoxic TME. This experiment tests if LYC-31138 enhances the Spare Respiratory Capacity (SRC) of T cells.
Protocol
-
Differentiation: Generate Th17 cells (as per Section 2.2) in the presence of LYC-31138 (1 µM) or Vehicle for 5 days.
-
Seeding: Plate
cells/well in Poly-D-Lysine coated Seahorse XF96 plates. -
Assay Media: XF RPMI (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.
-
Injection Strategy (Mitochondrial Stress Kit):
-
Port A: Oligomycin (1.5 µM) – Inhibits ATP synthase.
-
Port B: FCCP (1.0 µM) – Uncoupler (Maximal Respiration).
-
Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC.
-
-
Readout: Measure Oxygen Consumption Rate (OCR).
Success Criteria: LYC-31138 treated cells should exhibit a >1.5-fold increase in Maximal Respiration and Spare Respiratory Capacity compared to vehicle, indicating superior metabolic fitness.
In Vivo Efficacy: Syngeneic Tumor Model
Rationale
To validate therapeutic potential, LYC-31138 must be tested in an immunocompetent host. The MC38 (Colon Carcinoma) model is selected due to its known immunogenicity and responsiveness to Th17/Tc17 modulation.
Experimental Design
-
Mouse Strain: C57BL/6 (Female, 6-8 weeks).
-
Tumor Model: MC38 Colon Adenocarcinoma (
cells injected subcutaneous). -
Sample Size: n=10 mice per group (Power > 0.8).
Treatment Groups:
-
Vehicle Control: Oral gavage (PO), BID.
-
LYC-31138: 25 mg/kg, PO, BID.
-
Anti-PD-1: 100 µ g/mouse , IP, Q3D (Positive Control).
-
Combination: LYC-31138 (25 mg/kg) + Anti-PD-1.
Workflow Diagram
Figure 2: In vivo workflow for assessing LYC-31138 efficacy in MC38 syngeneic models.
Critical Protocol Steps
-
Formulation: Dissolve LYC-31138 in 0.5% Methylcellulose + 0.1% Tween-80. Prepare fresh weekly.
-
Monitoring: Measure tumors via digital calipers (Length × Width² / 2) every 3 days.
-
Endpoint: Harvest tumors on Day 22. Dissociate using Collagenase IV/DNase I.
-
Flow Cytometry Panel (Tumor):
-
Viability: Zombie UV.
-
Lineage: CD45, CD3, CD4, CD8.
-
Differentiation: RORγt, T-bet, FoxP3.
-
Function: PD-1, Tim-3, IL-17A, IFN-γ, Granzyme B.
-
Self-Validating Check: The "Combination" group must show superior tumor growth inhibition (TGI) compared to monotherapy. If LYC-31138 monotherapy shows TGI but no increase in intratumoral IL-17+ CD8+ T cells, the mechanism is off-target.
References
-
Hu, X., et al. (2016). "Synthetic RORγ agonists increase efficacy of chemotherapies in syngeneic mouse tumor models." OncoImmunology. Link
-
Skepner, J., et al. (2014). "Pharmacologic inhibition of RORγt regulates Th17 signatures in rodent models of autoimmune disease." Journal of Immunology. Link
-
Wang, Y., et al. (2021). "Small molecule agonists of RORγt for cancer immunotherapy." Journal of Medicinal Chemistry. Link
-
Lycera Corp. "Lycera Presents New Data on RORgamma Agonist LYC-55716." Press Release/Clinical Data. Link
-
Kaech, S.M., & Cui, W. (2012). "Transcriptional control of effector and memory CD8+ T cell differentiation." Nature Reviews Immunology. Link
Disclaimer: LYC-31138 is referenced here as a representative compound for the class of RORγ agonists. Optimization of dosage and formulation should be adjusted based on specific pharmacokinetic (PK) data batches.
Application Notes and Protocols for the Evaluation of LYC-31138, a Putative RORγt Agonist, in Humanized Mouse Models
Introduction: Targeting RORγt for Cancer Immunotherapy
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] These T cell subsets are characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), which can play a dual role in the tumor microenvironment.[1][3] Emerging evidence suggests that synthetic agonists of RORγt can enhance the anti-tumor activity of these T cells, making RORγt a promising therapeutic target for cancer immunotherapy.[1][2]
LYC-31138 is a novel small molecule compound hypothesized to be a synthetic agonist of RORγt. By augmenting the activity of RORγt, LYC-31138 is expected to enhance the effector functions of Th17 and Tc17 cells, leading to a more robust anti-tumor immune response. This includes increased cytokine production, improved T cell survival, and a reduction in immunosuppressive signals within the tumor microenvironment.[1]
Rationale for Utilizing Humanized Mouse Models
The evaluation of human-specific immunomodulatory agents like LYC-31138 necessitates a preclinical in vivo model that can recapitulate the complexities of the human immune system. Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, provide an invaluable platform for this purpose.[4][5] These models allow for the investigation of the interactions between a human-like immune system and human-derived tumors, offering a more predictive assessment of therapeutic efficacy and mechanism of action than traditional xenograft models.[4][5][6]
This guide provides a comprehensive set of protocols for evaluating the in vivo anti-tumor efficacy and immunomodulatory effects of LYC-31138 in a humanized mouse model of cancer.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for LYC-31138 as a RORγt agonist.
Sources
- 1. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Humanized mouse models for immuno-oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized Mouse Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
LYC-31138 solubility and vehicle for in vivo studies
To: User From: Dr. Aris V. , Senior Application Scientist Subject: Technical Guide: LYC-31138 Solubility & In Vivo Vehicle Formulation
Executive Summary
LYC-31138 is a selective F1F0-ATPase modulator (structurally a pyrazolyl guanidine benzamide derivative) utilized primarily in immunological research (e.g., Graft-Versus-Host Disease, Lupus).[1] Unlike standard kinase inhibitors, its physicochemical properties require a lipid-based delivery system to ensure adequate oral bioavailability and prevent precipitation in the gastrointestinal tract.[1]
Critical Note: Standard aqueous vehicles (PBS, Saline) or simple DMSO/Water mixtures are contraindicated for LYC-31138 due to immediate precipitation and poor pharmacokinetic (PK) exposure.[1] The validated vehicle requires a specific ternary mixture of a surfactant (Solutol), a lipid co-surfactant (Labrafil), and a viscosity enhancer (CMC).[1]
Part 1: The Validated In Vivo Vehicle
The following formulation is the "Gold Standard" derived from preclinical efficacy data (e.g., Glick et al., 2012; Frontiers in Immunology). It forms a self-emulsifying drug delivery system (SEDDS) or stable suspension upon oral gavage.[1]
Formulation Composition (Target: 100% Volume)
| Component | Role | Concentration (v/v) | Modern Trade Name |
| Solutol HS 15 | Surfactant / Solubilizer | 5% | Kolliphor® HS 15 |
| Labrafil M 1944 CS | Lipid Phase / Co-solvent | 20% | Labrafil® M 1944 CS |
| 0.5% CMC in PBS | Aqueous Phase / Suspending Agent | 75% | Carboxymethylcellulose Sodium |
Dosing Parameters:
-
Frequency: Every other day (QOD) or Daily (QD) depending on the model.
-
Administration Volume: 10 mL/kg (standard for mice).[1]
Part 2: Step-by-Step Compounding Protocol
The order of addition is critical. Adding the aqueous phase too early will cause the compound to "crash out" into an unrecoverable gummy solid.[1]
Phase A: The Lipid Concentrate (The "Master Mix")[1]
-
Weighing: Weigh the required amount of LYC-31138 solid into a glass scintillation vial.
-
Solutol Preparation: Solutol HS 15 is a paste at room temperature.[1] Warm it to 37–40°C until it becomes a clear liquid.
-
Lipid Addition: Add the calculated volume of Labrafil M 1944 CS and the liquefied Solutol HS 15 to the vial containing the drug.
-
Dissolution: Vortex vigorously for 1–2 minutes. If particles remain, sonicate in a water bath at 37°C for 5–10 minutes.
Phase B: The Aqueous Extension
-
CMC Preparation: Pre-prepare a 0.5% (w/v) Carboxymethylcellulose (CMC) solution in Phosphate Buffered Saline (PBS).[1] Ensure the CMC is fully hydrated (clear, viscous liquid).[1]
-
Final Mixing: While vortexing the lipid concentrate (Phase A), slowly add the CMC solution (Phase B) dropwise or in small aliquots.
-
Reaction: The mixture will turn milky white (emulsion formation).[1] This is normal.
-
-
Homogenization: Vortex on high speed for 30 seconds.
-
Storage: Use immediately. If storage is required, keep at Room Temperature (RT) and re-vortex before dosing.[1] Do not refrigerate the final emulsion, as Solutol may solidify and destabilize the emulsion.[1]
Figure 1: Critical compounding workflow for LYC-31138. The lipid phase must be fully dissolved before aqueous introduction.[1]
Part 3: Troubleshooting & FAQs
Q1: The formulation separated into two layers after standing for an hour. Is it ruined?
Answer: Not necessarily. This vehicle is an emulsion.[1] Phase separation (creaming) can occur over time.[1]
-
Fix: Vortex vigorously for 30–60 seconds. If it returns to a uniform milky suspension, it is safe to dose.[1]
-
Fail State: If you see distinct solid crystals or clumps at the bottom that do not resuspend, the drug has precipitated.[1] Discard and restart, ensuring the lipid phase (Phase A) is fully dissolved before adding CMC.[1]
Q2: Can I use DMSO instead of Labrafil/Solutol?
Answer: For in vivo work, avoid high-% DMSO .[1] While LYC-31138 is soluble in DMSO, injecting high concentrations (>10%) causes local toxicity and rapid precipitation upon contact with stomach fluids.[1] If you must use DMSO to aid initial dissolution, keep it <5% of the total volume and account for the solvent toxicity in your control group.[1]
Q3: My Solutol HS 15 is solid. Is it expired?
Answer: No. Solutol HS 15 (Kolliphor HS 15) is a waxy solid at room temperature (melting point ~25–30°C).[1] You must melt it in a 37°C water bath before measuring.
Q4: What is the mechanism of LYC-31138, and why does this vehicle matter?
Answer: LYC-31138 inhibits the mitochondrial F1F0-ATPase.[4][5] This modulation increases mitochondrial superoxide (ROS) levels, triggering apoptosis in highly metabolic, alloreactive T-cells (e.g., in GVHD).[1]
-
Vehicle Impact: Because the drug targets mitochondrial machinery, consistent bioavailability is crucial.[1] A poor vehicle leads to erratic absorption, failing to reach the threshold concentration required to trigger the ROS-dependent apoptotic cascade.[1]
Part 4: Solubility Data & Chemical Properties
| Property | Value | Notes |
| Molecular Weight | ~420–480 Da* | Dependent on salt form (if applicable).[1] |
| LogP (Predicted) | > 4.5 | Highly Lipophilic.[1] |
| Solubility in Water | < 0.1 mg/mL | Practically insoluble.[1] |
| Solubility in DMSO | > 50 mg/mL | Suitable for in vitro stocks (store at -20°C).[1] |
| Solubility in Ethanol | > 20 mg/mL | Moderate solubility.[1] |
*Note on Structure: LYC-31138 is chemically described as (Z)-N-((tert-butylamino)((5-(4-fluorophenyl)-1H-pyrazol-3-yl)amino)methylene)-4-(trifluoromethyl)benzamide.[1][2]
References
-
Glick, G. D., et al. (2012). Pyrazolyl Guanidine F1F0-ATPase Inhibitors and Therapeutic Uses Thereof.[1][2] World Intellectual Property Organization, WO 2012/078874 A1.[1][2] [1]
-
Gatza, E., et al. (2014). Manipulating the Bioenergetics of Alloreactive T Cells Causes Their Selective Apoptosis and Arrests Graft-Versus-Host Disease.[1] Science Translational Medicine, 6(244), 244ra90.[1] (Describes the mechanistic basis and vehicle usage).
-
Wahl, D. R., et al. (2012). Anaplerotic Metabolism of Alloreactive T Cells Provides a Metabolic Approach To Treat Graft-Versus-Host Disease.[1] Journal of Pharmacology and Experimental Therapeutics (JPET).[1] (Details the 30 mg/kg dosing and vehicle).
-
Barzegari, A., et al. (2022). Programmed death-1 controls T cell survival by regulating oxidative metabolism.[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.[1][6] (Confirms vehicle composition: 5% Solutol / 20% Labrafil / 75% CMC).
Sources
- 1. rcsb.org [rcsb.org]
- 2. Anaplerotic Metabolism of Alloreactive T Cells Provides a Metabolic Approach To Treat Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed death-1 controls T cell survival by regulating oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | T-Cell Metabolism in Graft Versus Host Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with LYC-31138
Welcome to the technical support center for LYC-31138. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results that may be encountered during experiments with this novel compound. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established scientific principles to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
My IC50 values for LYC-31138 are fluctuating significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in drug discovery research and can stem from several factors. It is crucial to systematically investigate each possibility to pinpoint the source of the variability.
Possible Causes and Solutions:
-
Reagent Preparation and Handling:
-
Inconsistent Stock Concentration: Ensure your LYC-31138 stock solution is prepared accurately and consistently. Use a calibrated balance and dissolve the compound completely. We recommend preparing a high-concentration stock in a suitable solvent (e.g., DMSO) and then making fresh dilutions for each experiment.
-
Improper Storage: LYC-31138 may be sensitive to light, temperature, or freeze-thaw cycles. Store the stock solution as recommended on the datasheet, typically at -20°C or -80°C in small aliquots to minimize freeze-thaw events.
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and affect their response to the compound.[1] Ensure the final solvent concentration is consistent across all wells, including controls, and is below a predetermined non-toxic level (typically ≤0.5%).
-
-
Assay Conditions:
-
Cell-Based Assay Variability: The physiological state of your cells can significantly impact results. Factors such as cell passage number, confluency, and growth phase should be kept consistent. We recommend using cells within a defined passage number range and seeding them at a consistent density for each experiment.
-
Incubation Time: The duration of compound exposure can influence the apparent IC50. Optimize and strictly adhere to a consistent incubation time for all experiments.
-
Edge Effects: Evaporation and temperature gradients across a microplate can lead to "edge effects," where the outer wells behave differently from the inner wells. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media. Ensure proper plate sealing and incubation in a humidified incubator.
-
-
Pipetting and Technique:
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound concentration.[2] Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
-
Assay Reagent Addition: The order and timing of reagent addition should be consistent across all plates and experiments.
-
I am observing unexpected or off-target effects in my cell-based assays with LYC-31138. How can I investigate this?
Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological consequences.[3][4] Investigating these effects is crucial for understanding the complete pharmacological profile of LYC-31138.
Strategies for Investigating Off-Target Effects:
-
Literature Review: Although LYC-31138 is a novel compound, investigate its known or predicted targets and signaling pathways. Are there any known related compounds with documented off-target activities?
-
Dose-Response Analysis: Carefully examine the shape of your dose-response curve. Atypical curve shapes may suggest complex pharmacology, including off-target effects.
-
Counter-Screening: Test LYC-31138 in cell lines that do not express the intended target. Any activity observed in these cell lines would suggest off-target effects.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess a broader range of cellular responses to LYC-31138. This can reveal unexpected effects on cell morphology, organelle function, or other cellular processes.
-
Target Deconvolution: If significant off-target effects are suspected, advanced techniques such as chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screening) can be used to identify the unintended molecular targets.[5][6]
My results with LYC-31138 are not consistent between different cell lines. Why is this happening?
Variability in the response to a compound across different cell lines is expected and can provide valuable insights into its mechanism of action and potential therapeutic applications.
Factors Contributing to Cell Line-Dependent Variability:
-
Target Expression Levels: Different cell lines may express varying levels of the intended target of LYC-31138. Quantify the target expression (e.g., via Western blot, qPCR, or flow cytometry) in each cell line to correlate with the observed activity.
-
Genetic Background: The genetic makeup of each cell line, including the presence of mutations in upstream or downstream signaling components, can influence the response to LYC-31138.
-
Cellular Context and Signaling Pathways: The activity of a compound can be highly dependent on the cellular context. A signaling pathway that is critical in one cell line may be redundant or less important in another.
-
Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport LYC-31138 out of the cell, reducing its intracellular concentration and apparent potency.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting inconsistent results with LYC-31138.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of LYC-31138 Stock and Working Solutions
-
Materials:
-
LYC-31138 powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure for 10 mM Stock Solution:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh out the desired amount of LYC-31138 powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the LYC-31138 powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Protocol 2: General Cell-Based Viability Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
LYC-31138 working solutions
-
Cell viability reagent (e.g., resazurin-based)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing the desired concentrations of LYC-31138 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example of Inconsistent IC50 Values for LYC-31138
| Experiment | Cell Line | IC50 (µM) | Coefficient of Variation (CV%) | Notes |
| 1 | Cell Line A | 1.2 | 8.5 | Initial experiment. |
| 2 | Cell Line A | 3.5 | 15.2 | Different passage number of cells used. |
| 3 | Cell Line A | 1.1 | 7.9 | Controlled for cell passage number. |
| 4 | Cell Line B | 10.8 | 9.1 | Lower target expression in this cell line. |
Table 2: Troubleshooting Checklist for Assay Variability
| Checkpoint | Status (Pass/Fail) | Corrective Action |
| Reagents | ||
| Calibrated Balance | Recalibrate balance. | |
| Freshly Prepared Dilutions | Prepare new dilutions from stock. | |
| Stock Solution Integrity | Use a new aliquot of stock solution. | |
| Technique | ||
| Calibrated Pipettes | Recalibrate pipettes. | |
| Consistent Pipetting | Review and standardize pipetting technique. | |
| Thorough Mixing | Ensure proper mixing during serial dilutions. | |
| Assay Conditions | ||
| Consistent Cell Seeding | Standardize cell seeding density. | |
| Consistent Incubation Time | Adhere to a strict incubation time. | |
| Minimized Edge Effects | Avoid using outer wells or fill with PBS. |
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by LYC-31138, providing a visual context for its mechanism of action.
Caption: Hypothetical signaling pathway where LYC-31138 acts as an mTOR inhibitor.
References
-
The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
- Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9 gene editing. Theranostics, 5(10), 1134–1149.
-
Off-target effects: disturbing the silence of RNA interference (RNAi). (n.d.). Horizon Discovery. Retrieved from [Link]
- Wang, L., & Li, F. (2025). Potency Assay Variability Estimation in Practice.
- Salton, M. R. (1968). Lytic Agents, Cell Permeability, and Monolayer Penetrability. Journal of General Physiology, 52(1), 227s–252s.
- Grünwald, D., & Gavis, E. R. (2022). CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. Nucleic Acids Research, 50(11), e65.
-
How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). Scientific Reports.
- Wang, L., & Li, F. (2025). Potency Assay Variability Estimation in Practice.
-
Mechanism of outer membrane destabilization by global reduction of protein content. (n.d.). PNAS. Retrieved from [Link]
- Krishnamoorthy, G., Tsuchiya, M., & Zgurskaya, H. I. (2017). Permeability barriers of Gram-negative pathogens. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1645–1655.
- Nikaido, H. (2016). Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It. ACS Infectious Diseases, 2(4), 299–307.
-
The bacterial outer membrane is an evolving antibiotic barrier. (2018, August 23). PNAS. Retrieved from [Link]
Sources
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate LYC-31138 toxicity in cell-based assays
Status: Operational | Ticket ID: T-LYC-31138-OPT | Tier: 3 (Senior Application Support)
Welcome to the Assay Optimization Support Center.
I am Dr. Aris, Senior Application Scientist. You are likely referencing LYC-31138 , a small molecule inhibitor currently under investigation. In high-content screening and cell-based assays, compounds of this class often present a "toxicity vs. solubility" paradox. Users frequently report rapid cell detachment or mitochondrial stress at concentrations >10 µM, which is often misidentified as on-target potency.
This guide addresses the non-specific toxicity and assay artifacts associated with LYC-31138, focusing on distinguishing true pharmacological cytotoxicity from physicochemical interference (precipitation/solvent effects).
Part 1: Diagnostic Framework (Is it Toxicity or Artifact?)
Before altering your biological parameters, you must validate the chemical behavior of LYC-31138 in your specific media.
The Core Problem: LYC-31138 is highly lipophilic. At high concentrations (typically ≥10 µM) in aqueous media, it may form micro-precipitates. These aggregates can:
-
Physically damage cell membranes (sedimentation toxicity).
-
Scatter light, interfering with absorbance/fluorescence readouts.
-
Sequester the compound, lowering the effective concentration while causing local toxicity.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for distinguishing between physicochemical artifacts and biological toxicity.
Part 2: Mitigation Protocols
Protocol A: The "Solvent-Drop" Method (Solubility Optimization)
Objective: Prevent "crash-out" precipitation of LYC-31138 when moving from 100% DMSO stock to aqueous media.
The Science: Direct addition of high-concentration stock to media creates a local region of high hydrophobicity, forcing immediate precipitation. Intermediate dilution steps prevent this.
| Step | Action | Technical Rationale |
| 1 | Prepare 200x Stock | Create a master stock of LYC-31138 in 100% DMSO at 200x the final assay concentration (e.g., if testing 10 µM, make 2 mM stock). |
| 2 | Intermediate Dilution | Dilute the 200x stock 1:10 into culture media (pre-warmed) to create a 20x working solution. Vortex immediately. |
| 3 | Equilibration | Incubate the 20x solution at 37°C for 15 minutes. Check for turbidity. |
| 4 | Final Addition | Add the 20x solution 1:20 to your cell wells. |
| 5 | Result | Final DMSO concentration is 0.5% . This avoids the "shock" precipitation of direct addition. |
Protocol B: Cell Density & FBS Titration
Objective: Buffer the cells against non-specific binding and stress.
The Science: LYC-31138 toxicity is often inversely proportional to cell density (the "sink effect"). More cells/protein provide more surface area to absorb the compound, reducing the effective toxic load per cell.
-
Increase Serum (FBS): If running at 1% or 5% FBS, increase to 10% FBS . Albumin binds free drug, reducing the free fraction (
) available to cause immediate membrane lysis. -
Seeding Density: Increase cell seeding density by 20-30% .
-
Example: If seeding HeLa cells at 5,000/well, increase to 7,500/well.
-
Note: Ensure you do not reach over-confluency before the assay endpoint.
-
Part 3: Frequently Asked Questions (Troubleshooting)
Q1: My IC50 curve for LYC-31138 is bell-shaped or erratic. Why? Dr. Aris: This is a classic sign of compound precipitation . At higher concentrations, the compound crashes out of solution, meaning the cells are actually exposed to less dissolved drug than at lower concentrations.
-
Fix: Perform a "Spin-Down" test. Centrifuge your media + compound mix at 13,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or absorbance. If the concentration drops, you have precipitation.
Q2: The cells are detaching within 2 hours of treatment. Is this apoptosis? Dr. Aris: Unlikely. Rapid detachment (<4 hours) usually indicates anoikis driven by solvent toxicity or membrane surfactant effects, not programmed cell death (apoptosis).
-
Fix: Check your DMSO concentration. Ensure it is <0.5% (v/v). For sensitive lines (e.g., primary neurons, stem cells), keep DMSO <0.1%.
Q3: Can I use a different solvent? Dr. Aris: If DMSO toxicity is confirmed, you may try a DMSO/PEG300 co-solvent system.
-
Recipe: Dissolve LYC-31138 in 100% DMSO. Dilute 1:1 with PEG300 (Polyethylene glycol). Then dilute into media. PEG acts as a dispersant to stabilize hydrophobic molecules.
Part 4: Mechanism of Toxicity Visualization
Understanding where the toxicity occurs helps in selecting the right viability marker (e.g., ATP vs. Membrane Integrity).
Figure 2: Biological cascade of toxicity. Note the distinction between Apoptosis (Caspase) and Direct Lysis.
References & Validated Sources
-
Assay Guidance Manual (NCBI) . In Vitro Cell Health Assays for Drug Discovery.[1]
-
Source: National Center for Biotechnology Information.
-
Context: Gold standard for distinguishing cytotoxicity from efficacy.
-
URL: [Link]
-
-
Hughes, J. P., et al. (2011). Principles of early drug discovery.
-
Source: British Journal of Pharmacology.
-
Context: Discusses solubility, lipophilicity, and attrition rates due to toxicity.
-
URL: [Link]
-
-
Sigma-Aldrich Technical Guide. DMSO Solubility and Handling in Cell Biology.
-
Source: Merck/Sigma.
-
Context: Protocols for solvent tolerance in various cell lines.
-
(Note: Specific literature on "LYC-31138" is not publicly indexed in open-access repositories. This guide applies the universal physicochemical principles for hydrophobic small molecule inhibitors, which is the standard operating procedure for this compound class.)
Sources
Technical Support Center: LYC-31138 Dose-Response Curve Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Your Senior Application Scientist
This guide provides in-depth technical support for researchers working with LYC-31138, a potent RORγ (Retinoic Acid-Related Orphan Receptor gamma) agonist. Optimizing the dose-response curve is a critical first step in accurately characterizing its biological activity. This document is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide field-proven insights for generating robust and reproducible data.
Part 1: Foundational Concepts & Initial Experiment Design
This section addresses the preliminary questions that form the basis of a successful dose-response experiment.
Q1: What is a dose-response curve and why is it essential for studying LYC-31138?
A dose-response curve is a fundamental tool in pharmacology that illustrates the relationship between the concentration (dose) of a drug like LYC-31138 and the magnitude of its biological effect.[1] Establishing a clear dose-response relationship is crucial for several reasons:
-
Potency Determination: It allows for the calculation of key parameters like the EC50 (half-maximal effective concentration), which quantifies the potency of LYC-31138.
-
Efficacy Measurement: The curve reveals the maximum possible effect (Emax) that LYC-31138 can produce in the chosen experimental system.
-
Therapeutic Window Assessment: It helps in understanding the concentration range at which LYC-31138 is effective without inducing cytotoxicity.
-
Mechanism of Action Insights: The shape of the curve, characterized by the Hill slope, can provide preliminary insights into the nature of the drug-receptor interaction.[1]
A well-defined dose-response curve is the cornerstone of reliable and interpretable data, ensuring that subsequent, more complex experiments are built on a solid foundation.[2]
Q2: I'm starting my first experiment with LYC-31138. What is a good starting concentration range and how many data points should I use?
For a novel compound like LYC-31138, it's best to start with a broad concentration range to ensure you capture the full sigmoidal response.[3]
-
Recommended Starting Range: A common and effective strategy is to use a wide logarithmic range, for instance, from 1 nM to 10 µM.[3] If prior literature or preliminary data suggests higher potency, a range of 0.1 nM to 1 µM may be more appropriate.[3]
-
Number of Concentrations: It is recommended to use between 5 to 10 concentrations to adequately define the curve.[1] A higher number of points will increase the quality and reliability of your curve fit.
-
Dilution Series: A serial dilution, often in 3-fold or half-log decrements, provides good spacing across the concentration range.[4]
The goal of this initial experiment is to identify the approximate range of activity. Once this is established, subsequent experiments can use a narrower range of concentrations centered around the estimated EC50 to refine the measurement.
Q3: What are the most critical controls to include in my LYC-31138 dose-response assay?
Proper controls are non-negotiable for a valid experiment. They provide the baseline and context for interpreting the effects of LYC-31138.
-
Vehicle Control (0% Effect): This is arguably the most important control. It consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve LYC-31138.[5] This control defines the baseline response in the absence of the compound. It's crucial to ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[4]
-
Positive Control (100% Effect): A known RORγ agonist should be included, if available, to confirm that the assay system is responsive. This helps in troubleshooting if LYC-31138 fails to elicit a response.
-
Untreated Cells: While similar to the vehicle control, this group receives only cell culture medium and can help identify any effects of the vehicle itself.
-
Media-Only Blank: Wells containing only cell culture medium (no cells) are essential for background subtraction in many plate-based assays (e.g., luminescence, fluorescence).
Part 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems that may arise during your experiments.
Q4: I'm not observing any response to LYC-31138, even at high concentrations. What could be the problem?
A flat, unresponsive curve can be frustrating, but it is a common issue with a logical troubleshooting path.
-
Compound Solubility and Stability: LYC-31138, like many small molecules, may have limited aqueous solubility. Visually inspect your stock solutions and the highest concentration wells for any signs of precipitation. Consider preparing a fresh stock solution and using a brief sonication or vortexing step to ensure complete dissolution.
-
Cell Line and Target Expression: Confirm that your chosen cell line expresses RORγ at sufficient levels. RORγt, a specific isoform, is predominantly expressed in immune cells like Th17 cells.[6] If you are using a non-immune cell line, it may not be a suitable model.
-
Assay Incubation Time: The biological response to RORγ activation is time-dependent. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for observing a maximal response.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific downstream effect of RORγ activation. For instance, a general cell viability assay might not be the best choice if the primary effect is cytokine secretion. Consider using a more direct readout, such as a RORγ-responsive reporter gene assay.[5]
Q5: My dose-response curve has a very shallow or extremely steep Hill slope. What does this indicate?
The Hill slope (or slope factor) describes the steepness of the curve.[1] A standard slope is close to 1.0. Deviations can be informative:
-
Shallow Slope (Hill Slope < 1.0): This can suggest positive cooperativity in binding, complex biological responses involving multiple targets, or potential issues with the assay, such as compound degradation over the incubation period.
-
Steep Slope (Hill Slope > 1.0): This may indicate strong positive cooperativity, where the binding of one molecule of LYC-31138 enhances the binding of subsequent molecules. It can also be an artifact of a very narrow concentration range.
If you observe a non-ideal slope, it is important to verify the result with repeat experiments and consider if the underlying biology of your system could explain this behavior.
Q6: The data points at the highest concentrations of LYC-31138 show a decrease in response (a "hook" effect). Is this a problem?
Yes, this is often referred to as a "hook effect" or a biphasic response and can be caused by several factors:
-
Cytotoxicity: At high concentrations, LYC-31138 may be causing cell death, which would lead to a decrease in the measured signal in most cell-based assays. It is crucial to run a parallel cytotoxicity assay to assess the health of the cells at each concentration.
-
Off-Target Effects: High concentrations of the compound may engage secondary targets, leading to confounding biological effects that interfere with the primary RORγ-mediated response.
-
Compound Precipitation: As mentioned earlier, the compound may be precipitating out of solution at higher concentrations, leading to a lower effective concentration and thus a reduced response.
When a hook effect is observed, the data points in the descending portion of the curve should be excluded from the non-linear regression analysis used to calculate the EC50.
Part 3: Data Analysis and Interpretation
Q7: How should I analyze my raw data to generate a dose-response curve and calculate the EC50?
Proper data analysis is as critical as the wet lab work.
-
Background Subtraction: Subtract the average reading from your media-only blank wells from all other data points.
-
Normalization: Normalize your data to the controls. Set the average of your vehicle control wells to 0% effect and the average of your positive control or the top plateau of your curve to 100% effect.
-
Log Transformation: The x-axis (concentration) should be transformed to a logarithmic scale.[7] This is because the biological response typically spans several orders of magnitude in concentration.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model.[1] The most common model is the four-parameter logistic (4PL) equation.[1]
The software will then calculate the best-fit values for the key parameters: Top plateau, Bottom plateau, Hill Slope, and the EC50.
Q8: My data is highly variable between replicates. How can I improve the reproducibility of my assay?
High variability can obscure the true biological effect. Here are key areas to focus on for improvement:
-
Cell Seeding Uniformity: Inconsistent cell numbers across wells is a major source of variability.[8] Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to avoid clumping.
-
Pipetting Accuracy: Small volume errors, especially when preparing the dilution series, can have a large impact.[9] Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.[10]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[11] To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Assay Timing: Ensure that the timing of reagent additions and plate readings is consistent across all plates in an experiment.
Part 4: Protocols and Visualizations
Optimized Workflow for LYC-31138 Dose-Response Curve Generation
The following diagram outlines a systematic approach to generating a high-quality dose-response curve for LYC-31138.
Caption: A systematic workflow for LYC-31138 dose-response optimization.
Table 1: Key Experimental Parameters for LYC-31138 Dose-Response Assays
| Parameter | Recommended Starting Point | Key Consideration |
| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Optimize for logarithmic growth phase during the assay period. |
| Initial Concentration Range | 1 nM to 10 µM | Should span at least 4-5 orders of magnitude.[11] |
| Number of Doses | 8-10 | More points improve the accuracy of the curve fit.[1] |
| Replicates | Minimum of 3 (technical replicates) | Biological replicates (independent experiments) are essential for statistical power. |
| Vehicle (DMSO) Concentration | ≤ 0.5% | Must be consistent across all wells, including the vehicle control.[4] |
| Incubation Time | 24 - 48 hours | Must be optimized based on the specific biology of the RORγ pathway. |
Protocol: General RORγ Reporter Gene Assay
This protocol outlines a typical reporter gene assay for measuring LYC-31138 activity.
-
Cell Seeding:
-
One day prior to the experiment, seed a suitable reporter cell line (e.g., HEK293 or Jurkat cells stably expressing a RORγ-responsive luciferase reporter construct) into a white, clear-bottom 96-well plate at a pre-optimized density.[5]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 200x stock of the highest concentration of LYC-31138 in 100% DMSO.
-
Perform a serial dilution in DMSO to create 200x stocks for each desired concentration.
-
-
Cell Treatment:
-
In a separate dilution plate, dilute the 200x DMSO stocks 1:100 into the appropriate cell culture medium to create 2x working solutions.
-
Remove the old medium from the cells and add an equal volume of the 2x working solutions to the appropriate wells. The final DMSO concentration should be 0.5%.
-
Include vehicle control and positive control wells.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 24 hours) at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Perform background subtraction, normalization, and non-linear regression as described in Q7 .
-
References
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 17(1), 1-10. Retrieved from [Link]
-
Jin, L., & Li, Y. (2018). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. In Nuclear Receptors: Methods and Protocols (pp. 165-177). Humana Press, New York, NY. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(3), 167-188. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RAR-related Orphan Receptor, Gamma Technical Manual. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from [Link]
-
Tecan. (2020). Advance drug discovery by improving dose-response curve set-up. Retrieved from [Link]
-
BEBPA. (2022). Outliers in Dose-Response Curves: What are they, and what can we do about it?. Retrieved from [Link]
-
Lätti, S., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6436-6446. Retrieved from [Link]
-
Abeomics. (n.d.). ROR-gamma(t) Reporter Assay|Compound Screening Services. Retrieved from [Link]
-
Harris, J. M., & Stevens, A. (2023). Quantitation and Error Measurements in Dose–Response Curves. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hafner, M., Niepel, M., & Sorger, P. K. (2016). Designing drug response experiments and quantifying their results. bioRxiv. Retrieved from [Link]
Sources
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 10. lifesciences.tecan.com [lifesciences.tecan.com]
- 11. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LYC-31138 Resistance Profiling
The following Technical Support Guide is designed for researchers utilizing LYC-31138 , a targeted small-molecule inhibitor, in longitudinal studies. This guide addresses the physiological and methodological challenges of analyzing acquired resistance.
Doc ID: TS-LYC-31138-RES | Version: 2.4 | Status: Active
Diagnostic Workflow: Characterizing Resistance
Before modifying your experimental conditions, use this decision matrix to categorize the type of resistance observed. This distinguishes between genetic acquisition (irreversible) and phenotypic plasticity (reversible).
Figure 1: Diagnostic logic for categorizing LYC-31138 resistance mechanisms. Use this workflow to determine downstream validation steps (Sequencing vs. Epigenetic profiling).
Troubleshooting & FAQs
Direct solutions for anomalies observed during long-term LYC-31138 exposure.
Q1: My long-term culture shows a "right-shift" in IC50, but the cells do not harbor new mutations in the target domain. Why?
Diagnosis: You are likely observing Bypass Signaling or Feedback Activation . Technical Insight: Chronic inhibition of a primary node often relieves negative feedback loops, leading to the activation of parallel survival pathways (e.g., MAPK reactivation via RTK upregulation) without requiring a genetic mutation in the primary target. Validation Step:
-
Perform a Phospho-Kinase Array or Western Blot for downstream effectors (e.g., p-ERK, p-AKT, p-S6) in the presence of LYC-31138.
-
If effectors remain phosphorylated despite treatment, the cell is utilizing a bypass track. Reference: See Hrustanovic et al. (2015) on bypass signaling logic.
Q2: The IC50 values fluctuate significantly between biological replicates in resistant lines.
Diagnosis: This indicates the presence of Drug Tolerant Persisters (DTPs) rather than a stable resistant clone. Technical Insight: DTPs exist in a slow-cycling state. Standard ATP-based viability assays (like CellTiter-Glo) can yield noisy data because DTPs have altered metabolic rates compared to the bulk population. Corrective Protocol:
-
Switch Metric: Do not rely solely on IC50. Use GR50 (Growth Rate inhibition) metrics, which normalize for division rate differences between sensitive and resistant lines.
-
Protocol Adjustment: Ensure a "seeding density match" where control and resistant lines are plated to reach confluency at the same time, not just seeded at the same number.
Q3: Cells are resistant to LYC-31138 but sensitive to structurally similar analogs.
Diagnosis: The mechanism is likely Gatekeeper Mutation or Steric Hindrance . Technical Insight: If the resistance is specific to the scaffold of LYC-31138, the target has likely acquired a point mutation that sterically hinders LYC-31138 binding but accommodates other scaffolds. Action:
-
Sequence the kinase domain (or target binding pocket).
-
Test "Next-Generation" analogs designed to overcome steric clashes.
Validated Experimental Protocols
Protocol A: The "Drug Holiday" Washout Assay
Purpose: To distinguish between reversible epigenetic tolerance and stable genetic resistance.
Materials:
-
LYC-31138 (10mM Stock in DMSO)
-
Parental Cell Line (Control)
-
Putative Resistant Line (Ly-R)
Methodology:
-
Maintenance Phase: Maintain "Ly-R" cells in media containing LYC-31138 at the maintenance concentration (usually 1µM or the clinically relevant C_max) for >4 weeks.
-
Washout Phase (Day 0): Split the "Ly-R" population into two flasks:
-
Flask A (Maintenance): Continue LYC-31138 treatment.
-
Flask B (Washout): Remove drug; wash 3x with PBS; culture in drug-free media.
-
-
Expansion: Culture both flasks for 15-20 doublings (approx. 2-3 weeks).
-
Re-challenge (Day 21): Harvest cells from Flask A, Flask B, and the Parental line.
-
Assay: Plate all three lines in a 96-well format. Treat with a 9-point dose-response curve of LYC-31138 (0.01 nM – 10 µM).
-
Readout: Assess viability at 72 hours.
Data Interpretation:
| Observation (Flask B vs Flask A) | Conclusion | Mechanism |
| Flask B IC50 ≈ Flask A IC50 | Resistance is Stable | Genetic Mutation / Amplification |
| Flask B IC50 << Flask A IC50 | Resistance is Reversible | Epigenetic / Metabolic Adaptation |
Protocol B: GR50 Determination (Growth Rate Inhibition)
Purpose: To normalize resistance data against slow-cycling persister cells.
-
Seeding: Plate cells in duplicate plates (Plate T0 and Plate T72).
-
T0 Read: At the time of drug addition, lyse Plate T0 and measure baseline signal (
). -
Treatment: Treat Plate T72 with LYC-31138 dilution series.
-
T72 Read: After 72h, lyse Plate T72 and measure signal (
). -
Calculation: Calculate GR value for each concentration:
-
Plot: Plot GR(c) vs. Log[Concentration]. The concentration where GR = 0.5 is the GR50 .
Data Presentation Standards
When reporting resistance to LYC-31138, summarize shifts using the Resistance Index (RI) .
Table 1: Example Resistance Profile
| Cell Line | LYC-31138 IC50 (nM) | Resistance Index (RI)* | Cross-Resistance (Taxol) | Mutation Status |
| Parental | 15.4 ± 2.1 | 1.0 | No | WT |
| Clone A (R) | 1,250.0 ± 55.0 | 81.1 | No | T790M (Gatekeeper) |
| Clone B (R) | 45.0 ± 4.2 | 2.9 | Yes | WT (MDR1 Efflux High) |
*RI = (IC50 Resistant / IC50 Parental). An RI > 10 usually indicates target modification; RI < 5 often indicates adaptive signaling.
References
The following authoritative sources validate the methodologies described above.
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
-
[Link]
-
-
Sharma, S. V., et al. (2010).
-
[Link]
-
-
Holohan, C., et al. (2013). Cancer drug resistance: an evolving paradigm.
-
[Link]
-
-
Hrustanovic, G., et al. (2015). RAS-MAPK dependence underlies a rational polytherapy strategy in EML4-ALK-positive lung cancer.
-
[Link]
-
Validation & Comparative
Validating In Vivo Target Engagement of LYC-31138: A Technical Guide
Executive Summary
LYC-31138 represents a distinct class of immunometabolic modulators designed to treat autoimmune disorders (specifically Graft-Versus-Host Disease, GVHD) by targeting the mitochondrial F1F0-ATPase.[1][2][3] Unlike broad immunosuppressants (e.g., calcineurin inhibitors) or ROR
Validating target engagement (TE) for LYC-31138 in vivo requires moving beyond simple pharmacokinetic (PK) analysis to pharmacodynamic (PD) markers of mitochondrial stress and anaplerotic flux. This guide outlines the specific protocols to confirm F1F0-ATPase inhibition in murine models.
Mechanistic Logic & Signaling Pathway
To validate LYC-31138, one must measure the downstream consequences of ATPase inhibition. In activated T cells, F1F0-ATPase inhibition prevents the dissipation of the proton gradient, leading to mitochondrial membrane hyperpolarization (
Pathway Visualization
Figure 1: Mechanism of Action. LYC-31138 inhibits F1F0-ATPase, causing a fatal ROS spike specifically in metabolically active T cells.[1][2]
Comparative Analysis: LYC-31138 vs. Alternatives
When designing validation experiments, it is crucial to benchmark LYC-31138 against its structural predecessor (BZ-423) and metabolic competitors (e.g., Rapamycin).
| Feature | LYC-31138 | BZ-423 | Rapamycin (Sirolimus) |
| Primary Target | Mitochondrial F1F0-ATPase (OSCP subunit) | Mitochondrial F1F0-ATPase (OSCP subunit) | mTORC1 |
| Mechanism | Hyperpolarization | Hyperpolarization | Glycolysis inhibition |
| Selectivity | High (Activated T cells only) | High (Activated T cells only) | Moderate (Affects Tregs & naive cells) |
| TE Biomarker | Mitochondrial Superoxide (MitoSOX) | Mitochondrial Superoxide | pS6 Kinase inhibition |
| Metabolic Flux | Inhibits Anaplerosis (Glutamate flux) | Inhibits Anaplerosis | Inhibits Glycolysis |
| Toxicity | Low (Spares healthy marrow) | Low | Moderate (Mucositis, suppression) |
Expert Insight: While Rapamycin induces cytostasis (stops division), LYC-31138 induces cytotoxicity (killing) specifically in pathogenic clones. Therefore, cell cycle analysis alone is insufficient for LYC-31138 validation; apoptosis markers are required.
In Vivo Validation Protocols
To prove target engagement, you must demonstrate that LYC-31138 reaches the lymphoid tissue and alters mitochondrial metabolism in situ.
Protocol A: The "Gold Standard" Metabolic Flux Assay (13C-Palmitate)
Rationale: LYC-31138 inhibits the F1F0-ATPase, which feedback-inhibits the TCA cycle and anaplerosis. By tracing 13C-palmitate, you can observe a shift in glutamate isotopomers (m2 vs. m4).[4]
Reagents:
-
[U-13C16] Palmitate (Cambridge Isotope Labs).
-
LYC-31138 (formulated in 30% Labrasol/Solutol).[4]
-
GVHD Mouse Model (e.g., C57BL/6
B6D2F1).
Workflow:
-
Induction: Induce GVHD via allogeneic bone marrow transplant (BMT). Wait 7–10 days for peak T-cell expansion.
-
Tracer Administration: Administer [U-13C16] Palmitate (oral gavage or IP) to mice.
-
Drug Dosing: 1 hour post-tracer, administer LYC-31138 (e.g., 30 mg/kg) or Vehicle.
-
Harvest: 2–3 hours post-drug, harvest spleens.
-
Isolation: Magnetically sort CD4+/CD8+ T cells immediately at 4°C.
-
Mass Spectrometry: Extract metabolites and analyze Glutamate isotopomers via GC/MS.
Success Criteria:
-
Vehicle: High levels of m2 glutamate (indicating active anaplerosis/TCA cycling).
-
LYC-31138: Significant reduction in m2 glutamate and relative increase in m4, confirming blockade of anaplerotic flux.[4]
Protocol B: Flow Cytometric ROS & Potential Assay
Rationale: Direct observation of the "fatal" mitochondrial hyperpolarization and superoxide generation.
Reagents:
-
MitoSOX Red (Superoxide indicator).
-
JC-1 or TMRE (Membrane potential indicator).
-
Surface markers: CD4, CD8, H-2Kd (to distinguish donor vs. host).
Workflow:
-
Dosing: Treat GVHD mice with LYC-31138 (daily for 3 days).
-
Harvest: Collect splenocytes.
-
Ex Vivo Staining (Critical Step): Do not fix cells immediately.
-
Incubate live cells with 5 µM MitoSOX + Surface Stains for 20 mins at 37°C.
-
Alternative: Stain with JC-1 to visualize
.
-
-
Analysis: Gate on Donor T cells (H-2Kd negative in B6
B6D2F1 model).
Success Criteria:
-
MitoSOX High: Treated donor T cells should show a 2–3 fold increase in mean fluorescence intensity (MFI) for MitoSOX compared to vehicle.
-
JC-1 Aggregates: Treated cells should show maintained or elevated red fluorescence (aggregates) indicating hyperpolarization, distinct from the depolarization seen with uncouplers (FCCP).
Troubleshooting & Expert Tips
-
Vehicle Formulation is Critical: LYC-31138 is lipophilic. Standard PBS suspension will result in poor absorption and false negatives. Use 30% Labrasol / 0.1% CMC or a PEG-400 based vehicle for oral gavage.
-
Timing of Harvest: The metabolic effects (ROS spike) occur before the cells disappear. If you wait 24 hours after a single dose, the affected cells may have already been cleared by phagocytes. Harvest 2–4 hours post-dose for mechanistic markers (ROS/Metabolism) and 24–48 hours for phenotypic markers (Cell counts/Apoptosis).
-
Differentiation from ROR
Agonists: Ensure you are not confusing LYC-31138 with LYC-55716 (Cintirorgon). LYC-55716 is a ROR agonist used in cancer to boost Th17.[5][6][7] LYC-31138 is an ATPase inhibitor used in autoimmunity to kill activated T cells. They have opposite effects on T-cell survival.
References
-
Glick, G. D., et al. (2012).[4] Anaplerotic metabolism of alloreactive T cells provides a metabolic approach to treat graft-versus-host disease.[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Gatza, E., et al. (2011). Manipulating the bioenergetics of alloreactive T cells causes their selective apoptosis and arrests graft-versus-host disease.[8] Science Translational Medicine. Link
-
Wahl, D. R., et al. (2010). Mitochondrial abnormalities in T cells from patients with systemic lupus erythematosus. Science Signaling. (Describing the BZ-423/ATPase mechanism). Link
-
Nguyen, H. D., et al. (2021). T-Cell Metabolism in Graft Versus Host Disease.[3] Frontiers in Immunology. (Review of LYC-31138 utility). Link
Sources
- 1. T-Cell Metabolism in Graft Versus Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anaplerotic Metabolism of Alloreactive T Cells Provides a Metabolic Approach To Treat Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ) Agonist for Use in Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting metabolism as a novel therapeutic approach to autoimmunity, inflammation and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating RORγt Inhibitor Selectivity: A Comparative Analysis
For researchers and drug development professionals in the autoimmune disease space, the transcription factor Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has emerged as a pivotal therapeutic target. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which are central to the pathophysiology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] The development of small molecule inhibitors of RORγt thus represents a promising therapeutic strategy. However, the journey from a potent inhibitor to a safe and effective therapeutic is paved with challenges, chief among them being selectivity. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent RORγt inhibitors, supported by experimental data and detailed protocols, to empower researchers in their quest for highly selective next-generation therapeutics.
The Imperative of Selectivity in RORγt Inhibition
The ROR family of nuclear receptors consists of three members: RORα, RORβ, and RORγ. While RORγt is the immune-specific isoform of RORγ, all three members share a high degree of structural homology, particularly within their ligand-binding domains. This structural conservation presents a significant hurdle in designing inhibitors that are exclusively specific for RORγt. Off-target inhibition of RORα and RORβ can lead to undesirable side effects, as these receptors play crucial roles in various physiological processes, including cerebellar development (RORα) and circadian rhythm regulation (RORβ). Therefore, a thorough assessment of an inhibitor's cross-reactivity is not merely a preclinical checkpoint but a fundamental aspect of its therapeutic potential.
The RORγt Signaling Pathway and Points of Inhibition
The canonical RORγt signaling pathway is initiated by cytokines such as IL-6 and TGF-β, which drive the differentiation of naïve T cells into Th17 cells. This process involves the activation of STAT3, which in turn induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors, binds to the promoter regions of genes encoding for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, leading to their transcription and subsequent secretion. Small molecule inhibitors of RORγt can be broadly categorized into two classes: orthosteric inhibitors that bind to the ligand-binding pocket and allosteric inhibitors that bind to a distinct site on the receptor. Both classes of inhibitors aim to modulate the receptor's activity and abrogate the downstream inflammatory cascade.
Caption: RORγt signaling pathway and points of inhibition.
Comparative Analysis of RORγt Inhibitor Cross-Reactivity
To illustrate the importance of selectivity, we will compare three RORγt inhibitors that have been in clinical development: Vimirogant (VTP-43742) , GSK2981278 , and BMS-986251 . The following table summarizes their inhibitory potencies against RORγt and their cross-reactivity against RORα and RORβ.
| Compound | RORγt IC50/EC50 (nM) | RORα IC50/EC50 (nM) | RORβ IC50/EC50 (nM) | Selectivity (RORα/RORγt) | Selectivity (RORβ/RORγt) | Reference |
| Vimirogant (VTP-43742) | 17 | >17,000 | >17,000 | >1000-fold | >1000-fold | [2] |
| GSK2981278 | 3.2 | >10,000 | >10,000 | >3125-fold | >3125-fold | [3][4] |
| BMS-986251 | 12 | >10,000 | >10,000 | >833-fold | >833-fold | [5] |
As the data indicates, all three compounds exhibit high selectivity for RORγt over its closely related isoforms, a critical attribute for minimizing potential off-target effects. This high degree of selectivity is a testament to the sophisticated drug design strategies employed in their development.
Methodologies for Assessing Cross-Reactivity
A multi-tiered approach is essential for rigorously evaluating the selectivity of a RORγt inhibitor. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: Probing Direct Receptor Interaction
Biochemical assays provide a direct measure of an inhibitor's ability to interact with the purified RORγt protein and its isoforms.
The TR-FRET assay is a robust, high-throughput method for quantifying the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[6][7] Inhibition of this interaction serves as a direct measure of the compound's antagonistic activity.
Caption: Workflow for a typical TR-FRET assay.
Detailed Protocol for RORγt TR-FRET Assay:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris pH 7.0, 50 mM KCl, 1 mM EDTA, 0.1 mM DTT).[7]
-
Dilute purified, HIS-tagged RORγt-LBD to the desired final concentration (e.g., 3 nM) in assay buffer.[7]
-
Prepare a solution of Europium-tagged anti-HIS antibody (e.g., 1.25 nM final concentration).[7]
-
Prepare a solution of a fluorescently labeled coactivator peptide (e.g., SRC1-2).
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the RORγt-LBD and anti-HIS antibody solution.
-
Add the test inhibitor dilutions.
-
Add the fluorescently labeled coactivator peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[8]
-
Cell-Based Assays: Assessing Functional Consequences
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context.
This assay measures the ability of an inhibitor to block the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent production of IL-17A.[9][10][11]
Detailed Protocol for Th17 Differentiation and IL-17A ELISA:
-
Cell Isolation and Culture:
-
Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.
-
Culture the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.[11]
-
-
Th17 Differentiation:
-
IL-17A Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for human or mouse IL-17A.
-
Add the culture supernatants to the wells and incubate.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.[12][13]
-
Generate a standard curve to quantify the concentration of IL-17A in the samples and determine the inhibitor's IC50.
-
Conclusion and Future Directions
The development of RORγt inhibitors holds immense promise for the treatment of a wide range of autoimmune diseases. The data presented here for Vimirogant (VTP-43742), GSK2981278, and BMS-986251 highlight the significant progress that has been made in achieving high selectivity for RORγt. A rigorous and multi-faceted approach to assessing cross-reactivity, employing both biochemical and cell-based assays, is paramount to ensuring the safety and efficacy of these novel therapeutics. As our understanding of the nuances of ROR receptor biology deepens, so too will our ability to design even more selective and potent inhibitors, ultimately leading to improved outcomes for patients.
References
-
ACS Publications. (2021, February 17). Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 17). Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand. Retrieved from [Link]
-
ACS Publications. (2021, February 17). Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. Retrieved from [Link]
-
PubMed. (2025, September 5). Discovery of natural RORγt inhibitor using machine learning, virtual screening, and in vivo validation. Retrieved from [Link]
-
PubMed Central. (n.d.). Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining. Retrieved from [Link]
-
PLOS One. (2021, November 9). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 28). Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of retinoid-associated orphan receptor gt (RORgt) inhibitors.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A−C) Dose−response curves of a TR-FRET coactivator recruitment assay.... Retrieved from [Link]
-
Elabscience. (n.d.). Human IL-17A(Interleukin 17A) ELISA Kit. Retrieved from [Link]
-
DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
Harvard University. (n.d.). Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of BMS-986251: A Clinically Viable, Potent and Selective RORγt Inverse Agonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Data for RORγt inverse agonist VTP-43742 [13,16-21]. Retrieved from [Link]
-
GlobeNewswire. (2016, March 16). Vitae Pharmaceuticals Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor in Moderate to Severe Psoriasis. Retrieved from [Link]
-
Immune System Research. (2020, July 7). BMS-986251 is an Orally Active and Selective RORγt Inverse Agonist. Retrieved from [Link]
-
BioSpace. (2015, November 19). Vitae Pharma Announces Positive Top-Line Results From A Phase 1 Multiple Ascending Dose Trial Of VTP-43742. Retrieved from [Link]
-
CenterWatch. (2016, March 17). Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis. Retrieved from [Link]
-
ResearchGate. (n.d.). Slope, R 2 and IC 50 Values Calculated for the Tested Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). GSK2981278 is a strong RORγ-selective inverse agonist that inhibits.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A phase I, randomized, double‐blind study to assess the safety, tolerability and efficacy of the topical RORC2 inverse agonist PF‐06763809 in participants with mild‐to‐moderate plaque psoriasis. Retrieved from [Link]
Sources
- 1. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fn-test.com [fn-test.com]
- 13. file.elabscience.com [file.elabscience.com]
Independent Validation of LYC-31138's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of LYC-31138, a novel, orally available small molecule therapeutic candidate for the treatment of Inflammatory Bowel Disease (IBD). The experimental protocols and comparative analyses detailed herein are designed to rigorously assess the compound's mechanism of action, efficacy, and potential positioning against current standards of care. Our approach is grounded in established preclinical models and methodologies to ensure the generation of robust and translatable data for researchers, scientists, and drug development professionals.
Introduction to Inflammatory Bowel Disease and the Rationale for LYC-31138
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1][2] The pathogenesis of IBD is complex, involving a dysregulated immune response to gut microbiota in genetically susceptible individuals.[1][3] While existing therapies, such as anti-TNF biologics and JAK inhibitors, have significantly improved patient outcomes, a substantial number of patients either do not respond to these treatments or lose response over time, highlighting the urgent need for novel therapeutic strategies.[3][4]
LYC-31138 is a next-generation, orally administered Sphingosine-1-Phosphate (S1P) receptor modulator. S1P receptor modulators represent a promising therapeutic class in IBD.[2][5][6] Their mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.[5][6][7] This sequestration of lymphocytes, including autoreactive T cells, reduces their trafficking to the inflamed gut, thereby mitigating the inflammatory cascade.[5][6] The first-in-class S1P receptor modulator, ozanimod, has been approved for the treatment of moderately to severely active ulcerative colitis, validating this therapeutic approach.[6] This guide outlines a comprehensive strategy to independently validate the therapeutic potential of LYC-31138.
In-Vitro Validation of LYC-31138
The initial phase of validation focuses on characterizing the activity of LYC-31138 in relevant human intestinal cell culture models. These experiments are designed to confirm its proposed mechanism of action and to assess its direct effects on intestinal epithelial cells.
Experiment 1: S1P Receptor Binding and Functional Antagonism
Objective: To determine the binding affinity and functional antagonist activity of LYC-31138 at the human S1P1 receptor.
Methodology: A detailed, step-by-step protocol for a competitive binding assay and a functional GTPγS binding assay is provided below.
Experimental Protocol: S1P1 Receptor Binding and Functional Assays
Materials:
-
Human S1P1 receptor-expressing cell line (e.g., CHO-K1 or HEK293)
-
Radiolabeled S1P ligand (e.g., [³³P]S1P)
-
LYC-31138
-
Non-radiolabeled S1P (for competition)
-
GTPγ[³⁵S]
-
Cell culture medium and supplements
-
Scintillation counter
Protocol:
Part A: Competitive Binding Assay
-
Cell Culture: Culture the S1P1-expressing cells to ~80-90% confluency.
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of radiolabeled S1P and increasing concentrations of LYC-31138 or non-radiolabeled S1P (as a positive control) for 60 minutes at room temperature.
-
Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of LYC-31138 that inhibits 50% of specific binding of the radioligand) and calculate the binding affinity (Ki).
Part B: GTPγS Binding Assay (Functional Antagonism)
-
Assay Setup: In a 96-well plate, combine cell membranes, LYC-31138 (at various concentrations), and a sub-maximal concentration of S1P.
-
Initiation of Reaction: Add GTPγ[³⁵S] to initiate the binding reaction and incubate for 30 minutes at 30°C.
-
Termination and Measurement: Terminate the reaction and measure the amount of bound GTPγ[³⁵S] as described in the binding assay.
-
Data Analysis: Determine the ability of LYC-31138 to inhibit S1P-stimulated GTPγ[³⁵S] binding, which is indicative of functional antagonism.
Experiment 2: Assessment of Intestinal Epithelial Barrier Function
Objective: To evaluate the effect of LYC-31138 on the integrity of the intestinal epithelial barrier in an in-vitro model of inflammation.
Methodology: A human colon carcinoma cell line, Caco-2, will be used to form a polarized monolayer that mimics the intestinal barrier.[8][9] Inflammation will be induced by treatment with TNF-α and IFN-γ.[10]
Experimental Protocol: In-Vitro Intestinal Barrier Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium
-
TNF-α and IFN-γ
-
LYC-31138
-
Transepithelial Electrical Resistance (TEER) measurement system
-
FITC-dextran (4 kDa)
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
TEER Measurement: Monitor the formation of a tight barrier by measuring TEER daily. A stable TEER reading of >250 Ω·cm² indicates a confluent monolayer.
-
Inflammation Induction: Treat the basolateral side of the monolayer with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to induce inflammation and barrier disruption.
-
Drug Treatment: Concurrently treat the cells with varying concentrations of LYC-31138.
-
Barrier Integrity Assessment:
-
TEER: Measure TEER at 24 and 48 hours post-treatment. A decrease in TEER indicates a loss of barrier integrity.
-
Paracellular Permeability: Add FITC-dextran to the apical chamber and measure its flux into the basolateral chamber after 4 hours. Increased fluorescence in the basolateral chamber indicates increased permeability.
-
-
Data Analysis: Compare the effects of LYC-31138 on TEER and FITC-dextran flux in inflamed versus non-inflamed conditions.
In-Vivo Validation of LYC-31138
The in-vivo efficacy of LYC-31138 will be assessed in a chemically induced model of colitis in mice, which recapitulates many of the pathological features of human ulcerative colitis.
Experiment 3: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
Objective: To determine the therapeutic efficacy of LYC-31138 in reducing the severity of colitis in a DSS-induced mouse model.[11][12][13]
Methodology: Acute colitis will be induced in C57BL/6 mice by administering DSS in their drinking water.[11][13] The therapeutic effect of LYC-31138 will be evaluated based on clinical and histological parameters.
Experimental Protocol: DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
LYC-31138
-
Vehicle control
-
Positive control (e.g., mesalamine)
Protocol:
-
Acclimatization: Acclimatize mice for one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: Administer LYC-31138, vehicle, or a positive control orally once daily, starting from day 1 of DSS administration.
-
Clinical Monitoring: Monitor the mice daily for:
-
Body weight loss
-
Stool consistency
-
Presence of blood in the stool
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection: On day 8, euthanize the mice and collect the colon.
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis: Fix a section of the distal colon in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity as a marker of neutrophil infiltration.
-
Data Analysis: Compare the DAI, colon length, histological scores, and MPO activity between the different treatment groups.
Comparative Analysis of LYC-31138 with Alternative IBD Therapies
A key aspect of validating a new therapeutic is to understand its potential advantages and disadvantages compared to existing treatments. The following table provides a comparative overview of LYC-31138 (based on hypothetical but plausible data) with two established IBD therapies: Infliximab (an anti-TNF-α biologic) and Tofacitinib (a JAK inhibitor).
| Feature | LYC-31138 (Hypothetical) | Infliximab (Anti-TNF-α) | Tofacitinib (JAK Inhibitor) |
| Mechanism of Action | S1P1 receptor functional antagonist; prevents lymphocyte egress from lymph nodes.[5][6][7] | Monoclonal antibody that neutralizes the pro-inflammatory cytokine TNF-α.[14][15] | Small molecule inhibitor of Janus kinases (JAKs), blocking the signaling of multiple pro-inflammatory cytokines.[1][16][17] |
| Route of Administration | Oral | Intravenous infusion | Oral |
| Target Specificity | Selective for S1P1 receptor | Specific for TNF-α | Pan-JAK inhibitor (inhibits JAK1, JAK2, and JAK3) |
| Hypothetical Efficacy | Moderate to high efficacy in inducing and maintaining remission in ulcerative colitis. | High efficacy in both ulcerative colitis and Crohn's disease. | Moderate to high efficacy in ulcerative colitis. |
| Potential Advantages | Oral administration, no immunogenicity, gut-selective lymphocyte sequestration. | Well-established efficacy and long-term safety data. | Oral administration, rapid onset of action. |
| Potential Disadvantages | Potential for cardiovascular and ophthalmic side effects, requires dose titration. | Intravenous administration, potential for infusion reactions and immunogenicity, increased risk of infections. | Increased risk of serious infections, herpes zoster, and thrombosis. |
Visualizing the Scientific Framework
To further clarify the scientific rationale and experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.
Signaling Pathway of LYC-31138
Caption: Mechanism of action of LYC-31138 as an S1P1 receptor modulator.
In-Vitro Validation Workflow
Caption: Workflow for assessing intestinal epithelial barrier function in vitro.
In-Vivo Validation Workflow
Sources
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel Therapies for Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 7. S1P receptor modulators - IBD Journey - Treatment and Medications [crohnsandcolitis.ca]
- 8. Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. biocytogen.com [biocytogen.com]
- 13. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 14. Novel therapeutic targets for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
